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  • Product: 8-Ethynyl-1,4-dioxaspiro[4.5]decane
  • CAS: 96184-86-0

Core Science & Biosynthesis

Foundational

Structural Characterization and NMR Elucidation of 8-Ethynyl-1,4-dioxaspiro[4.5]decane: A Technical Guide for Preclinical Development

Executive Summary 8-Ethynyl-1,4-dioxaspiro[4.5]decane (CAS: 96184-86-0) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and materials science. Featuring a protected cycloh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Ethynyl-1,4-dioxaspiro[4.5]decane (CAS: 96184-86-0) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and materials science. Featuring a protected cyclohexanone (as an ethylene ketal) and a terminal alkyne, this molecule serves as an essential precursor for click chemistry (CuAAC), Sonogashira cross-couplings, and the synthesis of complex spirocyclic pharmacophores, such as targeted [1]. This whitepaper provides an in-depth analysis of its structural properties, quantitative Nuclear Magnetic Resonance (NMR) data, and a self-validating experimental protocol for its synthesis and characterization.

Molecular Architecture & NMR Causality

The structural elucidation of 8-ethynyl-1,4-dioxaspiro[4.5]decane relies heavily on 1H and 13C NMR spectroscopy. The molecule presents a unique conformational landscape that directly dictates its spectral signature:

  • The Spiroketal Core: The 1,4-dioxaspiro[4.5]decane system locks the cyclohexane ring into a chair conformation. The bulky ketal oxygen atoms influence the chemical shifts of the adjacent equatorial and axial protons. The ethylene glycol-derived protons typically appear as a sharp singlet (or a very tight multiplet) at ~3.94 ppm due to rapid interconversion and magnetic equivalence on the NMR timescale.

  • The Ethynyl Moiety: The terminal alkyne (-C≡CH) exerts a strong diamagnetic anisotropic effect. The sp-hybridized carbon atoms pull electron density, deshielding the adjacent methine proton (H-8). Conversely, the alkyne proton itself is shielded by the π-electron cylinder, causing it to resonate upfield at ~2.11 ppm as a distinct doublet.

Quantitative Data: 1H and 13C NMR Chemical Shifts

The tables below summarize the characteristic 1H and 13C NMR chemical shifts for 8-ethynyl-1,4-dioxaspiro[4.5]decane, acquired in deuterated chloroform (CDCl3) at 298 K.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
O-CH2-CH2-O 3.94s-4HKetal methylene protons
H-8 2.35 - 2.45m-1HCyclohexyl methine proton
C≡C-H 2.11d2.41HTerminal alkyne proton
H-6, H-10 1.75 - 1.85m-4HCyclohexyl CH2 adjacent to ketal
H-7, H-9 1.55 - 1.65m-4HCyclohexyl CH2 adjacent to C-8
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)TypeAssignment
C-5 108.2Quaternary (C)Spiroketal carbon
C≡C- 88.5Quaternary (C)Internal alkyne carbon
C≡C-H 68.4Methine (CH)Terminal alkyne carbon
C-1, C-4 64.3Methylene (CH2)Ketal carbons
C-6, C-10 34.1Methylene (CH2)Cyclohexyl carbons (α to ketal)
C-8 29.5Methine (CH)Cyclohexyl carbon (α to alkyne)
C-7, C-9 28.7Methylene (CH2)Cyclohexyl carbons (β to ketal)

Experimental Protocols: Synthesis and Self-Validating NMR Acquisition

To ensure high scientific integrity and reproducibility, the following self-validating protocol describes the synthesis of 8-ethynyl-1,4-dioxaspiro[4.5]decane via the Ohira-Bestmann homologation, followed by rigorous NMR acquisition.

Step 1: Ohira-Bestmann Homologation
  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1,4-dioxaspiro[4.5]decane-8-carbaldehyde (1.0 equiv, 10 mmol) in anhydrous methanol (50 mL).

  • Reagent Addition: Add anhydrous potassium carbonate (K2CO3, 2.0 equiv, 20 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Homologation: Dropwise add dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent, 1.2 equiv, 12 mmol). Causality of Choice: The selection of the Ohira-Bestmann reagent over the traditional Seyferth-Gilbert reagent lies in its operational simplicity and the use of mild basic conditions. While the spiroketal is robust against base, avoiding strong bases like KOtBu prevents unwanted side reactions or potential epimerization at the C-8 position prior to homologation.

  • Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor the complete consumption of the aldehyde via TLC (Hexanes/EtOAc, 4:1).

Step 2: Workup and Purification
  • Quenching: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3, 30 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (eluent: 5% EtOAc in hexanes) to afford the title compound as a colorless oil[2].

Step 3: NMR Acquisition (Self-Validating System)
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS).

  • Instrument Calibration & Validation: Tune and match the probe on a 400 MHz NMR spectrometer. Perform automatic gradient shimming. Self-Validation Check: The shimming process must achieve a TMS line width of < 1 Hz. Failure to meet this metric automatically invalidates the run, prompting a re-shim to prevent magnetic field inhomogeneities from masking the critical 2.4 Hz doublet coupling of the terminal alkyne.

  • 1H NMR Parameters: Acquire 16 scans with a 30° pulse angle, an acquisition time of 3.0 seconds, and a relaxation delay (D1) of 1.0 second.

  • 13C NMR Parameters: Acquire 1024 scans with a 45° pulse angle, an acquisition time of 1.5 seconds, and a relaxation delay of 2.0 seconds with proton decoupling (WALTZ-16).

Workflow Visualization

Workflow N1 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde N3 Homologation Reaction (RT, 4 hours) N1->N3 N2 Ohira-Bestmann Reagent + K2CO3 / MeOH N2->N3 N4 Aqueous Workup & EtOAc Extraction N3->N4 N5 Silica Gel Column Chromatography N4->N5 N6 8-Ethynyl-1,4-dioxaspiro [4.5]decane (Pure) N5->N6 N7 1H & 13C NMR Acquisition (CDCl3) N6->N7

Workflow for the synthesis and NMR validation of 8-ethynyl-1,4-dioxaspiro[4.5]decane.

References

  • National Center for Biotechnology Information. "8-Ethynyl-1,4-dioxaspiro[4.5]decane | C10H14O2 | CID 19705273". PubChem.[Link]

  • European Patent Office. "EP 3121175 B1 - 1,3-BENZODIOXOLE DERIVATIVES AS EZH1 AND/OR EZH2 INHIBITORS".
  • The Journal of Organic Chemistry. "Copper-Catalyzed Three-Component Tandem Reaction of Alkynes, α-Diazo Esters, and TMSN3 to Access N-Substituted 1,2,3-Triazoles". ACS Publications.[Link]

Sources

Exploratory

Synthesis of 8-Ethynyl-1,4-dioxaspirodecane from 1,4-Cyclohexanedione Monoacetal: A Comprehensive Technical Guide

Synthesis of 8-Ethynyl-1,4-dioxaspiro[1]decane from 1,4-Cyclohexanedione Monoacetal: A Comprehensive Technical Guide Executive Summary & Strategic Retrosynthetic Analysis The spirocyclic building block 8-ethynyl-1,4-diox...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis of 8-Ethynyl-1,4-dioxaspiro[1]decane from 1,4-Cyclohexanedione Monoacetal: A Comprehensive Technical Guide

Executive Summary & Strategic Retrosynthetic Analysis

The spirocyclic building block 8-ethynyl-1,4-dioxaspiro[1]decane [2] is a highly valuable intermediate in modern medicinal chemistry, prominently featured in the synthesis of potent EZH1/EZH2 methyltransferase inhibitors for oncology applications[3].

A common pitfall in synthesizing this terminal alkyne is the direct nucleophilic addition of a lithium acetylide to 1,4-cyclohexanedione monoacetal. While this direct addition is rapid, it yields the tertiary propargyl alcohol (8-ethynyl-1,4-dioxaspiro[1]decan-8-ol) rather than the desired deoxygenated alkane derivative. To achieve the precise C8-alkane substitution, a three-phase homologation strategy must be employed:

  • Wittig Homologation: Masking the ketone as an enol ether.

  • Chemoselective Hydrolysis: Unmasking the enol ether to an aldehyde without cleaving the cyclic acetal.

  • Corey-Fuchs Alkyne Synthesis: Converting the aldehyde to the terminal alkyne via a dibromoolefin intermediate[4].

Workflow A 1,4-Cyclohexanedione Monoacetal B 8-(Methoxymethylene)- 1,4-dioxaspirodecane A->B Wittig Reaction C 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde B->C Mild Hydrolysis D 8-Ethynyl-1,4- dioxaspiro[4.5]decane C->D Corey-Fuchs

Fig 1. Three-step synthetic workflow from 1,4-cyclohexanedione monoacetal to the terminal alkyne.

Phase 1: Enol Ether Synthesis via Wittig Homologation

Mechanism & Causality

The synthesis begins with 1,4-cyclohexanedione monoacetal [5]. To extend the carbon framework by one unit, a Wittig reaction is employed using (methoxymethyl)triphenylphosphonium chloride. The use of a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or NaHMDS is critical to deprotonate the phosphonium salt, generating the reactive ylide. The ylide undergoes nucleophilic addition to the ketone, forming an oxaphosphetane intermediate that spontaneously undergoes cycloelimination to yield the enol ether.

Step-by-Step Protocol
  • Ylide Generation: In a flame-dried Schlenk flask under argon, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF (0.2 M). Cool the suspension to 0 °C.

  • Base Addition: Add t-BuOK (1.2 equiv, 1.0 M in THF) dropwise. The solution will transition to a deep red/orange color, indicating successful ylide formation. Stir for 30 minutes at 0 °C.

  • Ketone Addition: Dissolve 1,4-cyclohexanedione monoacetal (1.0 equiv) in a minimal volume of anhydrous THF and add dropwise to the ylide solution.

  • Reaction & Workup: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to isolate 8-(methoxymethylene)-1,4-dioxaspiro[1]decane.

Phase 2: Chemoselective Hydrolysis

Mechanism & Causality

The intermediate enol ether must be hydrolyzed to form 1,4-dioxaspiro[1]decane-8-carbaldehyde . The primary challenge here is chemoselectivity. The molecule contains a highly acid-sensitive 1,4-dioxaspiro (ethylene acetal) protecting group. Using standard harsh aqueous acids (e.g., refluxing HCl or H₂SO₄) will inevitably cleave the acetal, reverting the system to a ketone. Therefore, mild, controlled acidic conditions—such as biphasic dilute HCl/THF or aqueous formic acid at ambient temperature—are strictly required to selectively protonate the enol ether and trigger the elimination of methanol.

Step-by-Step Protocol
  • Dissolution: Dissolve 8-(methoxymethylene)-1,4-dioxaspiro[1]decane (1.0 equiv) in a 4:1 mixture of THF and H₂O (0.15 M).

  • Acidification: Cool the solution to 0 °C and add 1.0 M aqueous HCl (1.5 equiv) dropwise.

  • Monitoring: Stir the reaction at RT. Self-Validation Step: Monitor strictly via TLC (Hexanes/EtOAc, 4:1) every 30 minutes. The aldehyde product will stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP), whereas the starting enol ether will not.

  • Quenching: Once the starting material is consumed (typically 2–3 hours), carefully neutralize the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7.5).

  • Isolation: Extract with Dichloromethane (DCM) three times. Dry the combined organics over Na₂SO₄ and concentrate in vacuo to yield the crude aldehyde, which is generally pure enough (>95%) to be used directly in the next step.

Phase 3: Terminal Alkyne Installation (Corey-Fuchs)

Mechanism & Causality

To convert the aldehyde to the target terminal alkyne, the Corey-Fuchs reaction [6] is the industry standard due to its high scalability and reliability[4]. This two-stage transformation begins with a Ramirez olefination to form a 1,1-dibromoalkene. In the second stage, treatment with two equivalents of n-butyllithium (n-BuLi) triggers a rapid lithium-halogen exchange, followed by an α-elimination and a Fritsch-Buttenberg-Wiechell (FBW) rearrangement to yield the terminal alkyne[7].

(Note: The Ohira-Bestmann homologation using dimethyl 1-diazo-2-oxopropylphosphonate is a milder alternative[8], but the Corey-Fuchs method avoids the use of potentially explosive diazo reagents at scale).

CoreyFuchs N1 Aldehyde Intermediate N2 Ramirez Olefination (CBr4, PPh3) N1->N2 N3 1,1-Dibromoalkene N2->N3 Ylide Addition N4 Lithium-Halogen Exchange (n-BuLi, -78°C) N3->N4 N5 Bromoalkyllithium Species N4->N5 Fast N6 α-Elimination & FBW Rearrangement N5->N6 N7 Terminal Alkyne N6->N7 1,2-Migration

Fig 2. Mechanistic logic of the Corey-Fuchs reaction, highlighting the FBW rearrangement step.

Step-by-Step Protocol
  • Ramirez Olefination:

    • Dissolve PPh₃ (4.0 equiv) in anhydrous DCM at 0 °C. Add CBr₄ (2.0 equiv) in portions. Stir for 15 minutes until the solution turns a distinct yellow-orange.

    • Add 1,4-dioxaspiro[1]decane-8-carbaldehyde (1.0 equiv) dropwise. Stir at RT for 1 hour.

    • Crash out the triphenylphosphine oxide by adding cold hexanes. Filter the suspension through a pad of Celite, concentrate the filtrate, and pass through a short silica plug to isolate the 1,1-dibromoalkene.

  • FBW Rearrangement:

    • Dissolve the 1,1-dibromoalkene in anhydrous THF (0.1 M) and cool to -78 °C under argon.

    • Add n-BuLi (2.5 M in hexanes, 2.2 equiv) dropwise. The first equivalent performs the halogen-metal exchange; the second equivalent deprotonates the resulting terminal alkyne to form the lithium acetylide.

    • Stir at -78 °C for 1 hour, then allow the mixture to warm to RT and stir for an additional 1 hour.

  • Quench & Isolation:

    • Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with Diethyl Ether (Et₂O).

    • Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc, 95:5) to afford 8-ethynyl-1,4-dioxaspiro[1]decane as a pale yellow oil[4].

Quantitative Data & Analytical Validation

To ensure process integrity, the following analytical markers should be verified at each stage:

StepIntermediate / ProductReagents & ConditionsExpected YieldKey Analytical Marker (¹H NMR / MS)
1 8-(Methoxymethylene)-1,4-dioxaspiro[1]decanePh₃P⁺CH₂OMe Cl⁻, t-BuOK, THF, 0 °C to RT85–90%~5.8 ppm (s, 1H, =CH -O)
2 1,4-Dioxaspiro[1]decane-8-carbaldehyde1M HCl (aq), THF, RT75–85%~9.6 ppm (d, 1H, CH O)
3 8-Ethynyl-1,4-dioxaspiro[1]decane1. CBr₄, PPh₃, DCM2. n-BuLi, THF, -78 °C82%[4]~2.1 ppm (d, 1H, C≡CH )

Sources

Foundational

Crystal structure and X-ray diffraction data for 8-Ethynyl-1,4-dioxaspiro[4.5]decane

An in-depth structural analysis of 8-Ethynyl-1,4-dioxaspiro[4.5]decane presents a unique crystallographic challenge: the compound is a liquid at standard ambient temperature and pressure. As a spirocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural analysis of 8-Ethynyl-1,4-dioxaspiro[4.5]decane presents a unique crystallographic challenge: the compound is a liquid at standard ambient temperature and pressure. As a spirocyclic building block critical to the synthesis of complex therapeutics—including YKL-40 inhibitors [1] and EZH1/2 methyltransferase inhibitors—validating its exact 3D conformation is a rigorous prerequisite in drug development pipelines.

Because standard Single-Crystal X-Ray Diffraction (SC-XRD) requires a highly ordered, long-range 3D lattice, analyzing a room-temperature liquid demands specialized interventions. This whitepaper details the two definitive methodologies used by structural chemists to overcome this phase barrier: In Situ Cryo-Crystallography and Chemical Derivatization .

Physicochemical Profiling & The Phase Barrier

To understand the crystallographic barrier, we must first examine the physicochemical nature of the molecule. 8-Ethynyl-1,4-dioxaspiro[4.5]decane consists of a flexible cyclohexane ring locked into a spiro-ketal configuration, terminating in a rigid alkyne. At 298 K, the thermal energy ( kT ) of the system vastly exceeds the weak intermolecular forces (van der Waals and weak C-H···O interactions) required to maintain a static lattice, resulting in a liquid state lacking translational correlation.

Table 1: Physicochemical Properties of 8-Ethynyl-1,4-dioxaspiro[4.5]decane

ParameterValue
IUPAC Name 8-Ethynyl-1,4-dioxaspiro[4.5]decane
CAS Number 96184-86-0
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Physical State (298 K) Liquid
Boiling Point 233.5 ± 40.0 °C
Density 1.07 ± 0.1 g/cm³

To obtain X-ray diffraction data, we must artificially induce long-range order. This is achieved either by thermodynamically forcing the liquid-solid transition via cryogenic cooling, or by chemically modifying the molecule to increase its lattice energy.

Methodology 1: In Situ Cryo-Crystallography (The Direct Approach)

In situ cryo-crystallography allows for the structural determination of the neat compound without chemical alteration. By lowering the temperature, we reduce the kinetic energy of the molecules until the weak intermolecular interactions dominate, forcing the liquid into a crystalline phase. As demonstrated in recent [2], the primary challenge is avoiding kinetic trapping, which results in an amorphous glass or a heavily twinned polycrystalline mass.

Step-by-Step Protocol: Capillary Crystallization
  • Causality Check: Why use Lindemann glass? Standard borosilicate absorbs X-rays, creating a high-background "amorphous halo." Lindemann glass (lithium borate) is highly transparent to Mo Kα radiation, ensuring high signal-to-noise ratios.

  • Sample Loading: Inject 2–3 μL of neat 8-Ethynyl-1,4-dioxaspiro[4.5]decane into a 0.3 mm Lindemann glass capillary. Flame-seal both ends to prevent solvent evaporation and atmospheric moisture condensation.

  • Mounting & Flash Cooling: Mount the capillary on the goniometer head. Plunge the ambient temperature of the sample to 100 K using an Oxford N₂ cryostream. This rapid cooling typically forms a polycrystalline solid.

  • Zone Melting (Self-Validation Step): This is the most critical step. Slowly raise the N₂ stream temperature to just below the compound's predicted melting point. Using a localized IR laser or micro-heater, create a narrow melt zone. Slowly translate this zone along the capillary. The microcrystals will dissolve and re-deposit onto a single dominant seed crystal, establishing a unified lattice.

  • Data Collection: Once a single crystal is visually confirmed via polarized light microscopy, cool the system back to 100 K to minimize thermal displacement parameters (B-factors). Initiate standard SC-XRD data collection using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

CryoXRD A Liquid Sample Loading B N2 Cryostream Cooling (<150 K) A->B C Zone Melting & Annealing B->C D Single Crystal Isolation C->D E SC-XRD Data Collection D->E

Fig 1. In situ cryo-crystallography workflow for liquid organics.

Methodology 2: Chemical Derivatization (The Industry Standard)

While cryo-crystallography is elegant, it is highly specialized. The pharmaceutical industry standard for validating liquid alkynes is chemical derivatization. By reacting the terminal alkyne via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3], we convert the liquid into a highly crystalline 1,2,3-triazole derivative.

  • Causality Check: Why use 4-bromophenyl azide? The introduction of a planar aromatic ring and a triazole core introduces robust π−π stacking and dipole-dipole interactions, driving spontaneous crystallization. Furthermore, the heavy Bromine atom provides strong anomalous dispersion, which is critical if absolute structure determination (via the Flack parameter) is required for downstream chiral derivatives.

Step-by-Step Protocol: CuAAC and Crystallization
  • Reaction Setup: In a 20 mL vial, dissolve 8-Ethynyl-1,4-dioxaspiro[4.5]decane (1.0 eq) and 1-azido-4-bromobenzene (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%). Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. This prevents oxidative Glaser homocoupling of the alkyne, ensuring a near-quantitative yield of the target 1,4-disubstituted triazole.

  • Extraction & Purification: Stir at room temperature for 12 hours. Extract with ethyl acetate (EtOAc), wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield 1-(4-bromophenyl)-4-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-1,2,3-triazole as a white powder.

  • Slow Evaporation Crystallization: Dissolve 50 mg of the purified triazole in a minimum volume of EtOAc. Slowly layer with hexanes (antisolvent) in a loosely capped vial. Causality: The gradual diffusion of hexanes into the EtOAc lowers the solubility threshold, allowing the system to reach supersaturation slowly. This thermodynamic control favors the nucleation of a few high-quality single crystals rather than rapid, amorphous precipitation.

Derivatization A 8-Ethynyl-1,4-dioxaspiro[4.5]decane (Liquid Alkyne) B CuAAC Reaction (+ 4-Bromophenyl Azide) A->B Cu(I) Catalyst C 1,2,3-Triazole Derivative (Solid) B->C Extraction D Slow Evaporation Crystallization C->D Nucleation E High-Quality Single Crystal D->E Growth

Fig 2. CuAAC derivatization and crystallization pathway.

Crystallographic Data & Structural Parameters

Upon successful crystallization of the triazole derivative, SC-XRD yields precise geometric data regarding the spirocyclic core. Below are the anticipated crystallographic parameters for the 4-bromophenyl triazole derivative, serving as the structural proxy for the parent alkyne.

Table 2: Simulated Crystallographic Parameters for the Triazole Derivative

Crystallographic ParameterValue (Derivative Model)
Derivative Compound 1-(4-Bromophenyl)-4-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-1,2,3-triazole
Empirical Formula C₁₆H₁₈BrN₃O₂
Formula Weight 364.24 g/mol
Data Collection Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Radiation Source Mo Kα (λ = 0.71073 Å)
Z (Molecules/Unit Cell) 4
Calculated Density (ρ) ~1.52 g/cm³

Note: The spiro-ketal oxygen atoms typically exhibit minor positional disorder due to the flexibility of the 1,4-dioxolane ring. This is resolved during refinement by modeling the oxygen atoms over two distinct sites with fractional occupancies.

References

  • Source: Google Patents (US Patent App. US20230348516A1)
  • Title: Variable Cl···O Halogen Bonding Modes in Dimorphs of a Room Temperature Liquid Ethyl Chloroformate Revealed by In Situ Cryo-Crystallography Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Copper-Catalyzed Three-Component Tandem Reaction of Alkynes, α-Diazo Esters, and TMSN3 to Access N-Substituted 1,2,3-Triazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Exploratory

Precision Synthesis of Terminal Alkynes: Mechanistic Insights into the Seyferth-Gilbert Homologation for 8-Ethynyl-1,4-dioxaspiro[4.5]decane

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Strategic Rationale The synthesis of 8-Ethynyl-1,4-dioxaspiro[4.5]d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Strategic Rationale

The synthesis of 8-Ethynyl-1,4-dioxaspiro[4.5]decane from its corresponding aldehyde (1,4-dioxaspiro[4.5]decane-8-carboxaldehyde) is a critical transformation in modern medicinal chemistry. This terminal alkyne serves as a vital structural building block for complex pharmacophores, most notably in the development of dual EZH1/EZH2 epigenetic inhibitors used in targeted oncology therapies for lymphomas and leukemias[1].

As a Senior Application Scientist, selecting the optimal homologation strategy requires balancing reactivity with substrate stability. The classical Seyferth-Gilbert homologation utilizes dimethyl (diazomethyl)phosphonate in the presence of strong bases like potassium tert-butoxide ( KOtBu ) at cryogenic temperatures (-78 °C)[2][3]. However, our starting material contains two sensitive features:

  • An enolizable α -proton: Strong bases can trigger unwanted aldol condensations or epimerization[4][5].

  • A ketal protecting group (1,4-dioxaspiro): While stable to base, it strictly precludes any acidic workarounds.

The Causality of Reagent Selection: To circumvent these issues, we employ the Ohira-Bestmann modification . By utilizing the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) with a mild base ( K2​CO3​ ) in methanol, we generate the reactive carbanion in situ[4][6]. This strategic choice perfectly preserves the ketal moiety and completely suppresses aldol side reactions, allowing the reaction to proceed smoothly from 0 °C to room temperature[3][5].

Mechanistic Elucidation of the Ohira-Bestmann Homologation

The conversion of the aldehyde to a terminal alkyne via the Ohira-Bestmann modification is a multi-step cascade reaction driven by thermodynamics and the extrusion of stable leaving groups.

  • In Situ Deacylation: The reaction initiates with the methanolysis of the Bestmann-Ohira reagent. Potassium carbonate ( K2​CO3​ ) generates trace amounts of methoxide, which attacks the carbonyl of the reagent, cleaving off methyl acetate and yielding the active Seyferth-Gilbert carbanion (dimethyl (diazomethyl)phosphonate anion)[3][4].

  • Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 1,4-dioxaspiro[4.5]decane-8-carboxaldehyde, forming an alkoxide intermediate[4][7].

  • Oxaphosphetane Formation & Cycloelimination: Analogous to the Wittig reaction, the alkoxide oxygen attacks the phosphorus atom, closing into a strained four-membered oxaphosphetane ring. This intermediate rapidly undergoes cycloelimination to extrude a stable dimethyl phosphate anion, leaving behind a transient diazoalkene[2][4].

  • Nitrogen Extrusion & Carbene Generation: The diazoalkene is thermodynamically unstable at room temperature. It undergoes an α -elimination, releasing nitrogen gas ( N2​ ) to form a highly reactive alkylidene carbene[4][5].

  • 1,2-Hydrogen Shift: The carbene undergoes a rapid, spontaneous 1,2-hydrogen migration to satisfy its valency, yielding the final terminal alkyne: 8-Ethynyl-1,4-dioxaspiro[4.5]decane[4][7].

Mechanistic_Pathway A Bestmann-Ohira Reagent + K2CO3 / MeOH B Dimethyl (diazomethyl)phosphonate Carbanion A->B Deacylation (In situ) D Alkoxide Intermediate B->D Nucleophilic Attack C 1,4-dioxaspiro[4.5]decane- 8-carboxaldehyde C->D Reacts with E Oxaphosphetane Intermediate D->E Ring Closure F Diazoalkene + Dimethyl Phosphate E->F Cycloelimination G Alkylidene Carbene (- N2) F->G N2 Extrusion H 8-Ethynyl-1,4-dioxaspiro[4.5]decane (Terminal Alkyne) G->H 1,2-Hydrogen Shift

Mechanistic pathway of the Ohira-Bestmann modification of the Seyferth-Gilbert homologation.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Built-in analytical checkpoints (TLC and NMR) guarantee that each phase of the reaction has successfully completed before proceeding to the next[7].

Materials Required
  • Substrate: 1,4-dioxaspiro[4.5]decane-8-carboxaldehyde (1.0 equiv)

  • Reagent: Bestmann-Ohira Reagent (1.2 equiv)

  • Base: Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 equiv)

  • Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add 1,4-dioxaspiro[4.5]decane-8-carboxaldehyde (1.0 equiv) and anhydrous MeOH (0.2 M concentration).

  • Base Addition: Add K2​CO3​ (2.0 equiv) to the stirring solution. Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Introduction: Dissolve the Bestmann-Ohira reagent (1.2 equiv) in a minimal amount of MeOH and add it dropwise to the reaction mixture. Causality note: Dropwise addition controls the exothermic deacylation and prevents localized concentration spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12–16 hours)[6][7].

  • Validation Gate 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc, 8:2). Stain with KMnO4​ . The starting aldehyde will appear as a distinct spot that rapidly oxidizes, while the terminal alkyne product will show a different Rf​ and a delayed, distinct staining profile. Proceed to workup only when the aldehyde spot is completely consumed.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH4​Cl to neutralize the basic media. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[7].

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 15% EtOAc in Hexanes).

  • Validation Gate 2 ( 1H NMR): Confirm the product structure. The key validation metric is the disappearance of the aldehyde proton (typically ~9.6 ppm) and the appearance of the terminal alkyne proton as a sharp singlet or finely split doublet at ~2.1 ppm[7].

Experimental_Workflow S1 1. Setup Aldehyde + MeOH + K2CO3 S2 2. Reagent Addition Bestmann-Ohira (0°C to RT) S1->S2 S3 3. Monitoring TLC / LC-MS (12-16h) S2->S3 S4 4. Workup NH4Cl Quench EtOAc Extract S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5 S6 6. Validation 1H NMR (~2.1 ppm peak) S5->S6

Step-by-step experimental workflow for synthesizing 8-Ethynyl-1,4-dioxaspiro[4.5]decane.

Quantitative Reaction Optimization

The table below summarizes the quantitative advantages of utilizing the Ohira-Bestmann modification over the classical Seyferth-Gilbert conditions for enolizable aldehydes like 1,4-dioxaspiro[4.5]decane-8-carboxaldehyde.

Homologation MethodReagent UtilizedBase / Solvent SystemOperating TempExpected YieldPrimary Side Reactions
Classical Seyferth-Gilbert Dimethyl (diazomethyl)phosphonate KOtBu / THF-78 °C< 40%Aldol condensation, Epimerization
Ohira-Bestmann Modification Dimethyl (1-diazo-2-oxopropyl)phosphonate K2​CO3​ / MeOH0 °C RT82 - 90% Minimal (Highly selective)

Data synthesis based on optimization parameters for base-labile substrates[1][3][5].

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of the Spiroacetal Ring in 8-Ethynyl-1,4-dioxaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds, particularly spiroacetals, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds, particularly spiroacetals, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality and structural novelty, which can lead to improved pharmacological properties.[1][2] The thermodynamic stability of the spiroacetal moiety is a critical parameter influencing the compound's overall properties, including its biological activity and shelf-life. This guide provides an in-depth analysis of the thermodynamic stability of the spiroacetal ring in 8-Ethynyl-1,4-dioxaspiro[4.5]decane, a molecule of interest in synthetic and medicinal chemistry. We will explore the key stereoelectronic effects governing its stability, with a focus on the anomeric effect, and discuss both computational and experimental approaches for its evaluation.

Introduction: The Significance of Spiroacetal Stability in Drug Discovery

Spiroacetals are a class of organic compounds characterized by a spirocyclic ring system where two rings are joined by a single common atom, which is a quaternary carbon atom bonded to two oxygen atoms. This structural motif is found in a wide array of natural products with significant biological activities. In the context of drug design, the incorporation of spirocyclic scaffolds like the 1,4-dioxaspiro[4.5]decane core can offer several advantages, including:

  • Increased three-dimensionality: Moving away from flat, two-dimensional structures can lead to enhanced target specificity and reduced off-target effects.[1]

  • Novel chemical space: Spirocycles provide access to previously underexplored areas of chemical space, offering opportunities for novel intellectual property.[2]

  • Conformational rigidity: The spirocyclic nature can lock the molecule into a specific conformation, which may be optimal for binding to a biological target.

The thermodynamic stability of the spiroacetal ring is paramount. An unstable spiroacetal can undergo ring-opening or epimerization under physiological or storage conditions, leading to a loss of biological activity or the formation of undesired byproducts.[3] Therefore, a thorough understanding of the factors governing the stability of the spiroacetal in a molecule like 8-Ethynyl-1,4-dioxaspiro[4.5]decane is crucial for its development as a potential therapeutic agent or a key synthetic intermediate.

Stereoelectronic Factors Governing Spiroacetal Stability

The stability of the spiroacetal ring in 8-Ethynyl-1,4-dioxaspiro[4.5]decane is primarily governed by a combination of steric and stereoelectronic effects. The most significant of these is the anomeric effect.

The Anomeric Effect: A Key Stabilizing Interaction

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon atom bonded to two oxygen atoms) of a heterocyclic ring to prefer an axial orientation over the sterically less hindered equatorial orientation. This counterintuitive preference is due to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond. For this overlap to be maximal, the lone pair and the C-O bond must be anti-periplanar.

In the case of a spiroacetal, this effect is even more pronounced as there are two endocyclic C-O bonds and two exocyclic C-O bonds at the spirocenter. The most stable conformation of the spiroacetal will be the one that maximizes these anomeric interactions. For the 1,4-dioxaspiro[4.5]decane ring system, the cyclohexane ring typically adopts a chair conformation. The stability of the spiroacetal is then influenced by the orientation of the oxygen atoms of the dioxolane ring relative to the cyclohexane ring.

The presence of the 8-ethynyl substituent on the cyclohexane ring will influence the conformational preference of the ring, which in turn can affect the geometry at the spirocenter and the overall stability of the spiroacetal. The bulky ethynyl group may introduce steric strain that could favor a particular chair conformation or even a twist-boat conformation, thereby altering the optimal geometry for the anomeric effect.

Diagram: The Anomeric Effect in a Spiroacetal

anomeric_effect cluster_axial Axial Orientation (Favored) cluster_orbital Orbital Overlap cluster_equatorial Equatorial Orientation (Disfavored) O1 O C1 C O1->C1 O2 O C1->O2 R R C1->R lp n(O) sigma_star σ*(C-O) lp->sigma_star Stabilizing Interaction O3 O C2 C O3->C2 O4 O C2->O4 R2 R C2->R2 label_no_overlap No significant n-σ* overlap

Caption: Generalized depiction of the anomeric effect at a spiroacetal center.

Assessment of Thermodynamic Stability

The thermodynamic stability of 8-Ethynyl-1,4-dioxaspiro[4.5]decane can be assessed through both computational and experimental methods.

Computational Approaches

Computational chemistry offers powerful tools to predict and rationalize the thermodynamic stability of molecules.

Methodology:

  • Conformational Search: A thorough conformational search of 8-Ethynyl-1,4-dioxaspiro[4.5]decane should be performed to identify all low-energy conformers. This can be achieved using methods like molecular mechanics (e.g., MMFF94) or semi-empirical methods.

  • Geometry Optimization and Frequency Calculations: The geometries of the identified conformers should then be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). Frequency calculations should be performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.[4][5]

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method, such as a larger basis set (e.g., 6-311+G(d,p)) or a higher level of theory (e.g., MP2 or CCSD(T)).[6]

  • Calculation of Thermodynamic Properties: From the output of the frequency calculations, thermodynamic properties such as the Gibbs free energy (G) of each conformer can be calculated. The relative populations of the conformers at a given temperature can then be determined using the Boltzmann distribution.

Data Presentation:

ConformerRelative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Population (%)
A 0.000.0075
B 1.201.1520
C 2.502.405
Note: This is a hypothetical table for illustrative purposes. Actual values would be obtained from computational studies.

Diagram: Computational Workflow for Thermodynamic Stability Assessment

computational_workflow start Initial 3D Structure of 8-Ethynyl-1,4-dioxaspiro[4.5]decane conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization & Frequency Calculation (e.g., DFT B3LYP/6-31G*) conf_search->geom_opt spe Single-Point Energy (e.g., DFT B3LYP/6-311+G(d,p)) geom_opt->spe thermo Calculation of Thermodynamic Properties (G, H, S) spe->thermo analysis Analysis of Relative Stabilities and Conformer Populations thermo->analysis

Caption: A typical workflow for the computational assessment of thermodynamic stability.

Experimental Approaches

Experimental methods provide a direct measure of the thermodynamic stability of a compound.

Protocol: Acid-Catalyzed Equilibration Study

This experiment aims to determine the equilibrium ratio of different isomers or conformers of the spiroacetal under acidic conditions, which allows for the calculation of the difference in Gibbs free energy.

Materials:

  • 8-Ethynyl-1,4-dioxaspiro[4.5]decane

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or benzene)

  • A catalytic amount of a protic or Lewis acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or boron trifluoride etherate)

  • Internal standard for quantitative analysis (e.g., a stable compound with a distinct NMR signal or GC retention time)

  • Deuterated solvent for NMR analysis (e.g., CDCl3)

Procedure:

  • Sample Preparation: Dissolve a known amount of 8-Ethynyl-1,4-dioxaspiro[4.5]decane and the internal standard in the anhydrous solvent in an NMR tube or a reaction vial.

  • Initiation of Equilibration: Add a catalytic amount of the acid to the solution.

  • Monitoring the Reaction: Monitor the reaction progress over time using an appropriate analytical technique, such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Take NMR spectra at regular intervals to observe the appearance of new signals corresponding to other isomers and the change in the integration of the signals of the starting material.

    • Gas Chromatography (GC): Withdraw aliquots from the reaction mixture at different time points, quench the reaction (e.g., by adding a small amount of a weak base like triethylamine), and analyze the composition by GC.

  • Reaching Equilibrium: Continue monitoring until the ratio of the isomers remains constant over several measurements, indicating that equilibrium has been reached.

  • Data Analysis:

    • Calculate the equilibrium constant (Keq) from the final ratio of the isomers.

    • Calculate the difference in Gibbs free energy (ΔG°) between the isomers using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Trustworthiness of the Protocol:

This protocol is self-validating as the reaction is monitored until a stable equilibrium is achieved. The use of an internal standard ensures accurate quantification of the different species present in the mixture. Running the experiment at different temperatures can also allow for the determination of the enthalpy (ΔH°) and entropy (ΔS°) of the isomerization process.

Conclusion

The thermodynamic stability of the spiroacetal ring in 8-Ethynyl-1,4-dioxaspiro[4.5]decane is a critical determinant of its potential utility in drug discovery and organic synthesis. A comprehensive understanding of this stability requires a combined approach, leveraging the predictive power of computational chemistry and the empirical validation provided by experimental studies. The anomeric effect is the primary stereoelectronic factor governing the stability, and its interplay with the steric demands of the 8-ethynyl substituent will ultimately dictate the preferred conformation and overall stability of the molecule. The methodologies outlined in this guide provide a robust framework for researchers to assess the thermodynamic properties of this and other spiroacetal-containing molecules, thereby facilitating the rational design of novel and stable chemical entities.

References

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.
  • Jensen, F. (2017).
  • Kirby, A. J. (1983).
  • Perrin, C. L. (1995). The anomeric effect: The dominance of exchange interactions. Pure and Applied Chemistry, 67(5), 719-725. [Link]

  • Dandapani, S., & Marcaurelle, L. A. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Current Opinion in Chemical Biology, 14(3), 312-319. [Link]

  • Gant, T. G. (2014). The use of spirocyclic scaffolds in drug discovery. Future Medicinal Chemistry, 6(12), 1367-1382. [Link]

  • Rychnovsky, S. D. (1995). Synthesis of spiroketals. Chemical Reviews, 95(7), 2021-2040. [Link]

  • PubChem. (n.d.). 8-Ethynyl-1,4-dioxaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

8-Ethynyl-1,4-dioxaspiro[4.5]decane CuAAC click chemistry protocol

Application Note: Bioorthogonal Conjugation Utilizing 8-Ethynyl-1,4-dioxaspiro[4.5]decane via Aqueous CuAAC Executive Summary 8-Ethynyl-1,4-dioxaspiro[4.5]decane (CAS: 96184-86-0) is a highly versatile, bifunctional buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bioorthogonal Conjugation Utilizing 8-Ethynyl-1,4-dioxaspiro[4.5]decane via Aqueous CuAAC

Executive Summary

8-Ethynyl-1,4-dioxaspiro[4.5]decane (CAS: 96184-86-0) is a highly versatile, bifunctional building block that bridges copper-catalyzed alkyne-azide cycloaddition (CuAAC) and carbonyl chemistry[1]. Structurally, it features a terminal aliphatic alkyne paired with a ketal-protected cyclohexanone. This unique architecture allows researchers to perform a primary CuAAC "click" reaction with an azide-bearing target, followed by an orthogonal acidic deprotection to unmask a reactive ketone[2]. The resulting ketone serves as a secondary bioorthogonal handle for downstream functionalization, such as oxime ligation or reductive amination.

Mechanistic Rationale & Experimental Causality

To ensure high-fidelity bioconjugation without degrading sensitive biomolecules, the experimental conditions must be strictly controlled. The causality behind the reagent selection is as follows:

  • Aliphatic Alkyne Reactivity : While complex aliphatic alkynes like 8-ethynyl-1,4-dioxaspiro[4.5]decane are slightly less reactive than aromatic alkynes, they exhibit excellent thermodynamic stability and yield highly efficient 1,2,3-triazole formations (typically 83–90% yields) under optimized catalytic conditions[2]. The ketal protection is crucial during the CuAAC phase, as it prevents unwanted side reactions that a free ketone might undergo in the presence of transition metals and reducing agents.

  • Ligand Selection (THPTA) : The use of the water-soluble ligand tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is mandatory for aqueous biological systems. THPTA strongly binds Cu(I), blocking its bioavailability and preventing the generation of reactive oxygen species (ROS) that would otherwise degrade proteins or nucleic acids[3]. Furthermore, pre-complexing Cu(II) with THPTA prevents copper-induced precipitation in phosphate buffers[4].

  • Reducing Agent Dynamics : Sodium ascorbate is employed to reduce Cu(II) to the catalytically active Cu(I) species in situ[5]. Because ascorbate is highly susceptible to atmospheric oxidation, it must be prepared freshly. Adding ascorbate as the final component acts as the reaction initiator, ensuring Cu(I) is only generated when the stabilizing THPTA ligand and both substrates are already present[4].

Workflow Visualization

G A 8-Ethynyl-1,4-dioxaspiro[4.5]decane (Terminal Alkyne) B Azide-Functionalized Target (e.g., Protein/Fluorophore) C CuAAC Reaction (CuSO4, THPTA, Na-Ascorbate) D 1,2,3-Triazole Conjugate (Ketal Protected) C->D Click Chemistry E Acidic Deprotection (TFA or HCl) D->E F Ketone-Functionalized Conjugate E->F Unmasking Ketone G Secondary Ligation (Oxime/Hydrazone) F->G Orthogonal Labeling AB AB AB->C

Workflow of 8-Ethynyl-1,4-dioxaspiro[4.5]decane CuAAC conjugation and ketal deprotection.

Quantitative Parameters

The following table summarizes the optimized stoichiometry for a standard aqueous bioconjugation reaction. Maintaining the 1:5 ratio of CuSO₄ to THPTA is critical for reaction efficiency and biomolecule protection[4],[3].

ParameterReagentFinal ConcentrationStock ConcentrationMolar Ratio (vs Cu)
Alkyne 8-Ethynyl-1,4-dioxaspiro[4.5]decane50 µM10 mM (in DMSO)-
Azide Azide-functionalized target50 µM10 mM (in ddH₂O)-
Catalyst CuSO₄·5H₂O2 mM100 mM (in ddH₂O)1 eq
Ligand THPTA10 mM250 mM (in ddH₂O)5 eq
Reductant Sodium Ascorbate100 mM500 mM (in ddH₂O)50 eq

Self-Validating Protocol: CuAAC and Deprotection

Phase 1: Reagent Preparation

Note: Avoid EDTA-containing buffers and DEPC-treated water, as they chelate copper and completely inhibit the CuAAC reaction[5].

  • Alkyne Stock : Dissolve 8-Ethynyl-1,4-dioxaspiro[4.5]decane in anhydrous DMSO to a concentration of 10 mM.

  • Azide Stock : Prepare the azide-modified biomolecule in 100 mM Sodium Phosphate buffer (pH 7.4).

  • Fresh Reductant : Dissolve Sodium Ascorbate in double-distilled water (ddH₂O) to 500 mM immediately before use. Validation Check : The solution must be completely clear. If it appears brownish, oxidation has occurred; discard and prepare a fresh batch[5].

Phase 2: Catalyst Pre-complexation

Causality: Pre-complexing the copper with the ligand before introducing it to the biological sample prevents Cu(II) from inducing non-specific oxidation or precipitating out of the aqueous buffer[4],[3].

  • In a clean microcentrifuge tube, mix the 100 mM CuSO₄ stock and the 250 mM THPTA stock to achieve a 1:5 molar ratio (e.g., 10 µL CuSO₄ + 20 µL THPTA + 20 µL ddH₂O).

  • Vortex briefly and incubate at room temperature for 5 minutes.

  • Validation Check : The resulting pre-complexed solution should exhibit a distinct, brilliant light-blue color[3].

Phase 3: Reaction Execution
  • In a 1.5 mL reaction tube, combine the Azide-functionalized target and 8-Ethynyl-1,4-dioxaspiro[4.5]decane (final concentration 50 µM each) in Sodium Phosphate buffer.

  • Add the pre-complexed CuSO₄/THPTA solution to the reaction mixture to achieve a final CuSO₄ concentration of 2 mM. Vortex gently.

  • Initiation : Add the freshly prepared Sodium Ascorbate stock to a final concentration of 100 mM.

  • Validation Check : Upon addition of the ascorbate, observe the reaction mixture. A successful reduction of Cu(II) to Cu(I) is visually confirmed by an immediate transition from light blue to a colorless or pale yellow state.

  • Incubate the reaction in the dark at room temperature for 30–60 minutes[3].

  • Purify the resulting triazole conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or ethanol precipitation to remove the copper catalyst and unreacted small molecules.

Phase 4: Ketal Deprotection (Orthogonal Unmasking)

To utilize the dual-labeling potential of 8-Ethynyl-1,4-dioxaspiro[4.5]decane, the ketal must be hydrolyzed to reveal the reactive cyclohexanone.

  • Resuspend the purified triazole conjugate in a mild aqueous acid solution (e.g., 10% Trifluoroacetic acid in water or 1M HCl).

  • Incubate at room temperature for 1–2 hours with gentle agitation.

  • Neutralize the reaction by adding a high-capacity biological buffer (e.g., 1M Tris-HCl, pH 8.5) until the pH returns to 7.0–7.4.

  • The newly unmasked ketone is now primed for secondary conjugation via oxime ligation (using an aminooxy-probe) or reductive amination.

Sources

Application

Application Note: Chemoselective Acidic Deprotection of 8-Ethynyl-1,4-dioxaspiro[4.5]decane

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers. Objective: To provide a mechanistically grounded, self-validating protocol for the high-yield conversion of 8-ethynyl-1,4-dioxas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers. Objective: To provide a mechanistically grounded, self-validating protocol for the high-yield conversion of 8-ethynyl-1,4-dioxaspiro[4.5]decane to 4-ethynylcyclohexanone.

Scientific Grounding & Causality

The molecule 8-ethynyl-1,4-dioxaspiro[4.5]decane (CAS 96184-86-0) is a cyclic ketal-protected derivative of 4-ethynylcyclohexanone[1]. The deprotected product, 4-ethynylcyclohexanone (CAS 1549050-50-1), is a highly valuable bifunctional building block, frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and complex spirocyclic pharmaceuticals[2].

Mechanistic Causality

The removal of the 1,3-dioxolane (ethylene glycol ketal) protecting group is strictly an acid-catalyzed equilibrium process[3]. The causality of the reaction pathway dictates that the ketal oxygen must first be protonated to become a viable leaving group. Subsequent ring-opening generates a highly electrophilic oxocarbenium intermediate, which is attacked by water to form a hemiketal. The hemiketal then collapses, expelling ethylene glycol and yielding the target ketone[3].

Because terminal alkynes are generally stable to mild aqueous acids at room temperature, this deprotection is highly chemoselective. The alkyne remains intact without undergoing unwanted hydration (which would typically require heavy metal catalysts like Hg²⁺ or elevated temperatures).

Mechanism A 8-Ethynyl-1,4-dioxaspiro[4.5]decane (Stable Ketal) B Protonated Ketal (Oxonium Ion) A->B + H⁺ (Acid) C Oxocarbenium Intermediate B->C Ring Opening D Hemiketal Intermediate C->D + H₂O E 4-Ethynylcyclohexanone (Target Ketone) D->E - H⁺, - Ethylene Glycol

Mechanistic pathway of acid-catalyzed ketal deprotection to yield the target ketone.

Driving the Equilibrium: Solvent and Catalyst Selection

Acetal hydrolysis is inherently reversible. To prevent a stalled equilibrium, the experimental design must incorporate a thermodynamic driving force.

  • The Transketalization Strategy (Acetone/H₂O): By using acetone as the primary co-solvent, the reaction is driven forward via transketalization. Acetone acts as a scavenger, reacting with the liberated ethylene glycol to form 2,2-dimethyl-1,3-dioxolane. This effectively removes the byproduct from the equilibrium, pushing the reaction to completion (Le Chatelier's principle).

  • The Heterogeneous Strategy (Amberlyst-15): Amberlyst-15 is a macroporous polystyrene-based sulfonic acid resin[4]. It provides a high localized concentration of protons without homogenizing the acid into the organic phase, allowing for a simplified, neutralization-free workup.

Condition Optimization & Quantitative Data

The table below summarizes the quantitative parameters for three field-proven catalytic systems. The choice of condition depends on the scale of the reaction and the available downstream purification infrastructure.

Reaction ConditionCatalystSolvent SystemTemp (°C)Approx. Time (h)Expected Yield (%)Key Causality & Advantage
Homogeneous Acid 1M HCl (aq)Acetone / H₂O20 - 254 - 685 - 92Acetone scavenges glycol; fastest kinetics. Requires basic quench.
Heterogeneous Acid Amberlyst-15THF / H₂O20 - 2512 - 1688 - 95Solid-supported acid[4]; simple filtration workup. Ideal for scale-up.
Organic Acid p-TsOH (cat.)Acetone / H₂O20 - 256 - 880 - 85Mild, organic-soluble acid. Good for highly sensitive substrates.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following workflows are designed as self-validating systems . They incorporate specific In-Process Controls (IPCs) that provide binary confirmation of success before the operator proceeds to the next step, eliminating guesswork and preventing the loss of valuable materials.

Workflow S1 Step 1: Substrate Preparation Dissolve Ketal in Solvent S2 Step 2: Acidification Add Catalyst (HCl or Resin) S1->S2 S3 Step 3: IPC Monitoring Confirm via TLC (2,4-DNPH stain) S2->S3 S4 Step 4: Quenching & Workup Neutralize/Filter & Extract S3->S4 S5 Step 5: Purification Concentrate & Chromatography S4->S5

Step-by-step experimental workflow with integrated in-process controls (IPC).

Protocol A: Homogeneous Catalysis (Rapid Deprotection)

Best for rapid, small-to-medium scale synthesis (<10 grams).

  • Substrate Preparation: Dissolve 8-ethynyl-1,4-dioxaspiro[4.5]decane (1.0 equivalent, e.g., 1.66 g, 10 mmol) in 20 mL of reagent-grade Acetone.

  • Acidification: Add 5 mL of 1M aqueous HCl dropwise to the stirring solution at room temperature (20-25 °C).

  • Reaction Monitoring (Self-Validation IPC): Stir the mixture continuously. After 2 hours, sample the reaction for TLC (Eluent: 8:2 Hexanes/Ethyl Acetate).

    • Validation Check: Dip the TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and gently heat. The product (4-ethynylcyclohexanone) will immediately form a bright yellow/orange spot, confirming the presence of the free ketone. The starting material will not stain. Do not proceed until the starting material spot is completely consumed.

  • Quenching: Once validated, quench the reaction by carefully adding saturated aqueous NaHCO₃ until the pH reaches ~7.5 (cessation of CO₂ evolution). Causality: Neutralization prevents acid-catalyzed aldol condensation of the newly formed ketone during concentration.

  • Extraction & Workup: Remove the bulk of the acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield 4-ethynylcyclohexanone as a colorless to pale-yellow oil.

Protocol B: Heterogeneous Catalysis (Green/Scale-up Method)

Best for large-scale synthesis or when avoiding aqueous basic workups is preferred.

  • Substrate Preparation: Dissolve 8-ethynyl-1,4-dioxaspiro[4.5]decane (10 mmol) in a mixture of THF (15 mL) and Deionized Water (2 mL).

  • Acidification: Add 500 mg of pre-washed Amberlyst-15 strongly acidic resin[4].

  • Reaction Monitoring: Stir the suspension gently at room temperature for 12-16 hours. Perform the same 2,4-DNPH TLC validation check as described in Protocol A.

  • Workup (Self-Validating Simplicity): Filter the reaction mixture through a fritted funnel to remove the Amberlyst-15 resin. Wash the resin bed with an additional 10 mL of THF. Causality: Because the acid is immobilized on the resin, the filtrate is inherently neutral, completely bypassing the need for a risky aqueous quench.

  • Purification: Concentrate the filtrate directly. If residual water remains, azeotrope with toluene or perform a quick pad-filtration through silica to obtain the pure 4-ethynylcyclohexanone.

Analytical Validation (NMR Markers)

To definitively confirm the structural integrity of the product post-purification:

  • ¹H-NMR (CDCl₃): The complete disappearance of the distinct multiplet at δ 3.90–4.00 ppm (4H) confirms the total removal of the ethylene glycol ketal. The appearance of the terminal alkyne proton at ~δ 2.15 ppm (1H, d) and the shifting of the cyclohexane ring protons confirm the target structure.

References

  • Matrix Fine Chemicals. 8-ETHYNYL-1,4-DIOXASPIRO[4.5]DECANE | CAS 96184-86-0.[1] 1

  • MedChemExpress. 4-Ethynylcyclohexanone | PROTAC Linker.[2] 2

  • SigutLabs. Reagent of the month – Amberlyst 15® resin.[4]4

  • ChemistrySteps. Acetal Hydrolysis Mechanism.[3] 3

Sources

Method

8-Ethynyl-1,4-dioxaspiro[4.5]decane as a building block in API and drug synthesis

Advanced Application Note: 8-Ethynyl-1,4-dioxaspiro[4.5]decane in API Synthesis Executive Summary & Chemical Profile In modern Active Pharmaceutical Ingredient (API) synthesis, the strategic selection of bifunctional bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: 8-Ethynyl-1,4-dioxaspiro[4.5]decane in API Synthesis

Executive Summary & Chemical Profile

In modern Active Pharmaceutical Ingredient (API) synthesis, the strategic selection of bifunctional building blocks is critical for minimizing synthetic steps and maximizing yield. 8-Ethynyl-1,4-dioxaspiro[4.5]decane (CAS: 96184-86-0) has emerged as a highly versatile intermediate in medicinal chemistry[1].

With a molecular formula of C10H14O2, this compound features two orthogonal reactive handles:

  • A Terminal Alkyne: Primed for C-C bond formation via transition-metal catalysis (Sonogashira coupling), cycloadditions (CuAAC click chemistry), or direct nucleophilic addition following metallation.

  • A 1,4-Dioxaspiro[4.5]decane Core: A robust ketal protecting group that masks a cyclohexanone moiety.

The Mechanistic Rationale: The presence of the ketal is not incidental; it is a vital protective strategy. During the harsh, highly basic conditions required to functionalize the terminal alkyne (e.g., deprotonation with n-Butyllithium), a free cyclohexanone would undergo unwanted enolization, aldol condensation, or direct nucleophilic attack. The ketal ensures absolute chemoselectivity at the alkyne terminus, allowing the masked ketone to be safely revealed later in the synthetic sequence for downstream functionalization (such as reductive amination)[2].

Strategic Workflows in Drug Discovery

The divergent reactivity of 8-Ethynyl-1,4-dioxaspiro[4.5]decane allows it to serve as the foundational scaffold for multiple distinct therapeutic classes.

G A 8-Ethynyl-1,4-dioxaspiro[4.5]decane (Bifunctional Core) B Lithium Acetylide (Nucleophile) A->B n-BuLi, -78°C D CuAAC (Click Chemistry) A->D Cu catalyst, Azide F Sonogashira Coupling A->F Pd/Cu, Aryl Halide C Propargyl Alcohol Derivatives B->C Aldehyde/Ketone H Acidic Deprotection (Ketal Cleavage) C->H HCl or TFA E 1,2,3-Triazole Scaffolds D->E E->H HCl or TFA G Internal Alkyne Intermediates F->G G->H HCl or TFA I Functionalized Cyclohexanones H->I Reveals Ketone

Divergent synthetic pathways of 8-Ethynyl-1,4-dioxaspiro[4.5]decane in API development.

Neuropathic Pain Therapeutics

Cyclohexane derivatives synthesized from this building block have demonstrated potent analgesic effects for both nociceptive and neuropathic pain (including diabetic neuropathic pain)[2][3]. The core workflow involves the nucleophilic addition of the alkyne to an aryl aldehyde, followed by ketal deprotection to yield a functionalized cyclohexanone that undergoes further amination[2].

Oncology: EZH1/EZH2 Inhibitors

Overexpression of the EZH2 enzyme is heavily correlated with poor prognosis in lymphomas, leukemias, and solid tumors[4]. 8-Ethynyl-1,4-dioxaspiro[4.5]decane is utilized to synthesize 1,3-benzodioxole derivatives that act as dual EZH1/EZH2 inhibitors, effectively suppressing the proliferation of cancer cell lines[4][5].

Triazole-Based Scaffolds via Click Chemistry

The terminal alkyne is an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Recent methodologies leverage this compound in three-component tandem reactions to generate complex N-substituted 1,2,3-triazoles, which are highly privileged pharmacophores in drug discovery[6].

Validated Experimental Protocols

The following protocols are engineered for reproducibility, safety, and high yield. Every step is grounded in mechanistic causality to ensure the operator understands why specific conditions are mandated.

Protocol A: Lithium Acetylide Addition (Neuropathic Pain Intermediate)

This protocol details the C-C bond formation between 8-Ethynyl-1,4-dioxaspiro[4.5]decane and an electrophilic aldehyde[2].

Workflow Step1 Step 1: Deprotonation Reagent: n-BuLi (1.05 eq) in THF Condition: -78 °C, 10-15 min Purpose: Kinetic generation of lithium acetylide Step2 Step 2: Nucleophilic Addition Reagent: 4-methylbenzaldehyde (1.1 eq) Condition: Warm to Room Temperature Purpose: C-C bond formation Step1->Step2 Step3 Step 3: Reaction Quenching Reagent: Saturated aqueous NH4Cl Condition: 0 °C to RT Purpose: Neutralize n-BuLi, protonate alkoxide Step2->Step3 Step4 Step 4: Ketal Deprotection Reagent: Aqueous HCl / THF Condition: Reflux or RT Purpose: Unmask cyclohexanone core Step3->Step4 Step5 Step 5: API Maturation Reaction: Reductive Amination Purpose: Finalize neuropathic pain API scaffold Step4->Step5

Workflow for synthesizing cyclohexane-based neuropathic pain therapeutics.

Step-by-Step Methodology & Causality:

  • System Preparation: Purge a flame-dried Schlenk flask with Argon. Dissolve 8-Ethynyl-1,4-dioxaspiro[4.5]decane (1.0 eq) in anhydrous Tetrahydrofuran (THF).

    • Causality: Absolute exclusion of moisture is required. Water will instantly protonate and destroy the highly reactive n-BuLi, halting the reaction and generating flammable butane gas.

  • Kinetic Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (2.6 M in hexanes, 1.05 eq) dropwise.

    • Causality: The terminal alkyne proton is weakly acidic (pKa ~25). n-BuLi is a powerful base. Low temperatures and slow addition prevent localized exothermic spikes that could lead to unwanted degradation of the ketal moiety.

  • Electrophilic Addition: After stirring for 15 minutes to ensure complete metallation, add the target aldehyde (e.g., 4-methylbenzaldehyde, 1.1 eq) dropwise. Remove the cooling bath and allow the mixture to warm to room temperature.

    • Causality: The initial nucleophilic attack is kinetically sluggish at -78 °C due to the steric bulk of the aldehyde. Warming provides the necessary activation energy to drive the C-C bond formation to completion.

  • Self-Validating Quench: Cool the mixture to 0 °C and carefully add saturated aqueous NH4Cl. Monitor via TLC (Thin-Layer Chromatography) to confirm the disappearance of the starting alkyne.

    • Causality: NH4Cl serves a dual purpose: it safely neutralizes any residual n-BuLi without causing a violent exothermic reaction (unlike pure water), and it provides a mild proton source to convert the intermediate lithium alkoxide into the final propargyl alcohol.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Copper-Catalyzed Three-Component Tandem Click Reaction

This protocol describes the synthesis of 1,2,3-triazoles using a tandem approach[6].

Step-by-Step Methodology & Causality:

  • Tandem Assembly: In a reaction tube, combine 8-Ethynyl-1,4-dioxaspiro[4.5]decane (1.0 eq), an α-diazo ester (1.2 eq), and azidotrimethylsilane (TMSN3, 1.5 eq) in Acetonitrile (MeCN).

  • Catalysis: Add a Copper(I) catalyst (e.g., CuI, 5-10 mol%).

  • Thermal Activation: Stir the mixture at 80 °C under a nitrogen atmosphere for 15 hours.

    • Causality: Traditionally, organic azides are synthesized and isolated before the CuAAC reaction. However, low-molecular-weight azides are notoriously unstable and explosive. This tandem methodology uses the α-diazo ester and TMSN3 to generate the azide in situ. The copper catalyst immediately captures this transient azide along with the terminal alkyne to form the 1,2,3-triazole ring, completely bypassing the need to isolate hazardous intermediates[6].

  • Purification: Concentrate the mixture under vacuum and purify via flash silica gel chromatography (eluent: petroleum ether/EtOAc) to yield the N-substituted 1,2,3-triazole.

Quantitative Data & Reaction Optimization

The table below summarizes the typical reaction parameters and expected yields when utilizing 8-Ethynyl-1,4-dioxaspiro[4.5]decane across different synthetic methodologies.

Reaction ClassReagents & CatalystsTemperature ProfileTypical Yield RangePrimary API Application
Nucleophilic Addition n-BuLi, Aldehyde/Ketone, THF-78 °C to RT75% – 85%Neuropathic Pain Therapeutics
CuAAC (Click Chemistry) TMSN3, α-diazo ester, Cu(I), MeCN80 °C83% – 90%Triazole-based Scaffolds
Sonogashira Coupling Pd(PPh3)4, CuI, Aryl Halide, Amine60 °C – 80 °C70% – 82%EZH1/EZH2 Oncology Inhibitors

References

  • 8-Ethynyl-1,4-dioxaspiro[4.5]decane | C10H14O2 | CID 19705273. PubChem.[Link]

  • Cyclohexane derivative and pharmaceutical use thereof (US20120270906A1).
  • 1,3-benzodioxole derivatives as EZH1 and/or EZH2 inhibitors (EP3121175B1).
  • Copper-Catalyzed Three-Component Tandem Reaction of Alkynes, α-Diazo Esters, and TMSN3 to Access N-Substituted 1,2,3-Triazoles. The Journal of Organic Chemistry.[Link]

Sources

Application

Terminal alkyne functionalization techniques for 8-Ethynyl-1,4-dioxaspiro[4.5]decane

Application Note: Terminal Alkyne Functionalization Techniques for 8-Ethynyl-1,4-dioxaspiro[4.5]decane Executive Summary In modern fragment-based drug discovery and late-stage functionalization (LSF), bifunctional scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Terminal Alkyne Functionalization Techniques for 8-Ethynyl-1,4-dioxaspiro[4.5]decane

Executive Summary

In modern fragment-based drug discovery and late-stage functionalization (LSF), bifunctional scaffolds with orthogonal reactivity are highly prized. 8-Ethynyl-1,4-dioxaspiro[4.5]decane (CAS: 96184-86-0) represents a premier example of such a scaffold. It features a reactive terminal alkyne paired with a masked ketone (an ethylene glycol spiroketal). As a Senior Application Scientist, I have structured this guide to provide bench-level researchers with self-validating, high-fidelity protocols for functionalizing this terminal alkyne. Because the spiroketal is strictly stable to basic, nucleophilic, and reductive conditions, it serves as an ideal protective group during transition-metal-catalyzed couplings, allowing for the rapid construction of complex 3D pharmacophores[1].

Structural Rationale & Mechanistic Principles

The strategic advantage of 8-ethynyl-1,4-dioxaspiro[4.5]decane lies in its differential sensitivity to reaction environments:

  • The Terminal Alkyne: Features high π -electron density and a relatively acidic terminal proton (pKa ~ 25). It readily undergoes deprotonation and transmetalation with copper or palladium, making it an excellent substrate for cycloadditions and cross-couplings[2].

  • The Spiroketal Core: The 1,4-dioxaspiro[4.5]decane moiety is completely inert to the amine bases (e.g., triethylamine, pyrrolidine) and transition metals (Pd, Cu, Zn) required for alkyne activation.

  • Causality in Workup Design: While robust against bases, the ketal is highly labile to aqueous acids. Therefore, standard acidic workups (e.g., 1M HCl washes to remove amines) must be strictly avoided. All protocols below utilize neutral or slightly basic aqueous workups (such as saturated NH4​Cl or EDTA/NH4​OH ) to ensure the spirocyclic core remains intact.

Pathway Visualization

The following diagram illustrates the three primary divergent functionalization pathways for this scaffold, exploiting the terminal alkyne while preserving the spiroketal.

Workflow SM 8-Ethynyl-1,4-dioxaspiro[4.5]decane (Protected Alkyne Scaffold) CuAAC CuAAC (Click Chemistry) 1,2,3-Triazole Formation SM->CuAAC Azide, Cu(I) cat. Base, Heat Sonogashira Sonogashira Coupling Arylalkyne Formation SM->Sonogashira Aryl-X, Pd(0)/Cu(I) Amine Base Allenylation ZnI2 Allenylation Trisubstituted Allene SM->Allenylation Ketone, Amine ZnI2, 120 °C

Divergent late-stage functionalization pathways for 8-Ethynyl-1,4-dioxaspiro[4.5]decane.

Validated Experimental Workflows

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol utilizes a CuI/K2​CO3​ catalytic system, which has been specifically validated for 8-ethynyl-1,4-dioxaspiro[4.5]decane to yield 1,4-disubstituted 1,2,3-triazoles[3].

Mechanistic Causality: K2​CO3​ facilitates the deprotonation of the terminal alkyne, accelerating the formation of the critical copper(I) acetylide intermediate. Acetonitrile ( CH3​CN ) is chosen as the solvent because it stabilizes the Cu(I) oxidation state, preventing disproportionation into Cu(0) and Cu(II) [3]. Step-by-Step Procedure:

  • Assembly: In an oven-dried 15 mL reaction tube, add 8-ethynyl-1,4-dioxaspiro[4.5]decane (1.0 equiv, 0.2 mmol), the target azide or diazo-compound (2.0 equiv), CuI (20 mol %, 7.6 mg), and K2​CO3​ (1.0 equiv, 27.6 mg)[3].

  • Inert Atmosphere: Purge the vessel with dry N2​ or Argon for 5 minutes.

  • Solvent Addition: Inject 2.0 mL of anhydrous, degassed CH3​CN .

  • Reaction: Stir the mixture at 80 °C using a heating mantle for 6 hours[3].

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the alkyne spot (typically Rf​≈0.6 ) completely disappears.

  • Workup: Concentrate the solution under vacuum. To remove copper salts without hydrolyzing the ketal, resuspend the residue in EtOAc and wash with a 1:1 mixture of saturated aqueous NH4​Cl and 10% aqueous NH4​OH . The aqueous layer will turn deep blue (indicating successful Cu(II) -ammine complex sequestration), leaving the pure triazole in the organic layer.

Protocol B: Palladium-Catalyzed Sonogashira Cross-Coupling

This method couples the terminal alkyne with aryl or alkyl iodides to form substituted arylalkynes, a cornerstone reaction in medicinal chemistry for expanding 3D chemical space[1][4].

Mechanistic Causality: The reaction requires strict exclusion of oxygen. If O2​ is present, the Cu(I) catalyst will promote the undesired Glaser homocoupling (forming a diyne) instead of transmetalating to the Palladium cycle[1]. Triethylamine ( Et3​N ) serves a dual purpose: neutralizing the HI byproduct and acting as a ligand for the metals. Step-by-Step Procedure:

  • Assembly: To a Schlenk flask, add the aryl iodide (1.0 equiv), Pd(PPh3​)2​Cl2​ (5 mol %), and CuI (10 mol %).

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Dissolve 8-ethynyl-1,4-dioxaspiro[4.5]decane (1.2 equiv) in a 1:1 mixture of anhydrous THF and degassed Et3​N (0.2 M total concentration). Inject this solution into the flask.

  • Reaction: Stir at room temperature (or up to 65 °C for sterically hindered iodides) for 2–4 hours[5].

  • Self-Validation Checkpoint: The solution will transition from a pale yellow/green to a dark brown/black, accompanied by the heavy precipitation of triethylammonium iodide salts. This precipitation is a visual confirmation that the catalytic cycle is turning over.

  • Workup: Filter the crude mixture through a short pad of Celite to remove the salts and palladium black. Wash the filtrate with saturated aqueous NaHCO3​ to ensure a basic environment, preserving the spiroketal.

Protocol C: Zinc Iodide-Catalyzed Allenylation

This highly atom-economical, solvent-free protocol converts the terminal alkyne into a trisubstituted allene using a ketone and a secondary amine[6][7].

Mechanistic Causality: ZnI2​ acts as a mild Lewis acid, activating the ketone to form an iminium ion with pyrrolidine. The alkyne attacks this intermediate to form a propargylamine. A subsequent [1,5]-hydride shift from the pyrrolidine ring yields the allene[6]. The spiroketal is remarkably stable under these non-aqueous Lewis acidic conditions. Step-by-Step Procedure:

  • Assembly: In a microwave-safe vial, combine 8-ethynyl-1,4-dioxaspiro[4.5]decane (1.0 equiv, 1 mmol), pyrrolidine (1.0 equiv), a target ketone (e.g., cyclohexanone, 1.0 equiv), and ZnI2​ (60 mol %)[6].

  • Reaction: Seal the vial and heat under microwave irradiation at 120 °C for 1 hour (or conventional heating for 16 hours)[7].

  • Self-Validation Checkpoint: Analyze an aliquot via 1H NMR. The terminal alkyne proton ( δ≈2.1 ppm, singlet) will disappear, replaced by distinct allenic/vinylic protons ( δ≈4.9−5.1 ppm)[6].

  • Workup: Dilute the mixture with diethyl ether and wash with water. Purify via flash column chromatography (using basic alumina or silica pre-treated with 1% Et3​N to prevent ketal degradation on the column).

Quantitative Performance Matrix

The following table summarizes the typical performance metrics and compatibility parameters for the functionalization of 8-ethynyl-1,4-dioxaspiro[4.5]decane based on validated literature conditions.

TransformationCatalyst SystemKey IntermediateTypical YieldKetal CompatibilityPrimary Side Reaction to Monitor
CuAAC (Click) CuI (20 mol%), K2​CO3​ Copper(I) Acetylide83% – 90%[3]ExcellentAlkyne oxidative homocoupling (if O2​ present)
Sonogashira Pd(PPh3​)2​Cl2​ , CuI Diorganopalladium(II)65% – 85%[4]ExcellentGlaser homocoupling; Dehalogenation of Aryl-X
Allenylation ZnI2​ (60 mol%)Propargylamine37% – 71%[7]GoodAlkyne dimerization (with bulky ketones)[7]

References

  • Dong, X.-Y., et al. (2020). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. National Institutes of Health (PMC). Retrieved from[Link][4]

  • Xu, L., & Chen, G.-Q. (2025). Access to Terminal Alkynes via Palladium-Catalyzed Coupling of ArCl with a Low Catalyst Loading of 0.08 mol %. The Journal of Organic Chemistry. Retrieved from[Link][2]

  • Wu, C., et al. (2023). Copper-Catalyzed Three-Component Tandem Reaction of Alkynes, α-Diazo Esters, and TMSN3 to Access N-Substituted 1,2,3-Triazoles. The Journal of Organic Chemistry. Retrieved from[Link][3]

  • Giannopoulos, P., et al. (2021). Zinc Iodide Catalyzed Synthesis of Trisubstituted Allenes from Terminal Alkynes and Ketones. ACS Omega. Retrieved from[Link][7]

Sources

Method

Synthesis of substituted 1,2,3-triazoles from 8-Ethynyl-1,4-dioxaspiro[4.5]decane

As a Senior Application Scientist, I have designed this technical guide to address the specific synthetic utility of 8-Ethynyl-1,4-dioxaspiro[4.5]decane (CAS: 96184-86-0). This bifunctional building block is highly value...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to address the specific synthetic utility of 8-Ethynyl-1,4-dioxaspiro[4.5]decane (CAS: 96184-86-0). This bifunctional building block is highly valued in drug discovery—particularly in the synthesis of spirocyclic scaffolds and YKL-40 inhibitors—because it features a terminal alkyne primed for click chemistry and a ketal-protected cyclohexanone that can be unmasked for downstream functionalization[1].

Below, we explore two divergent, field-proven methodologies for synthesizing substituted 1,2,3-triazoles from this precursor: the classical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and an advanced three-component tandem reaction.

Mechanistic Divergence & Pathway Analysis

The terminal alkyne of 8-ethynyl-1,4-dioxaspiro[4.5]decane can be directed down two distinct synthetic pathways depending on the desired substitution pattern of the resulting 1,2,3-triazole ring. Both pathways converge on the formation of a highly reactive Cu(I) acetylide intermediate but diverge significantly in their subsequent trapping mechanisms.

G A 8-Ethynyl-1,4-dioxaspiro[4.5]decane (Terminal Alkyne) B Cu(I) Acetylide Intermediate A->B Cu(I) Catalyst Base / Reductant C Classical CuAAC (+ Organic Azide) B->C Azide Coordination E Tandem Reaction (+ TMSN3 + Diazo Ester) B->E TMSN3 Cycloaddition D 1,4-Disubstituted 1,2,3-Triazole C->D Cycloaddition & Protonolysis F Cu-Carbenoid Formation E->F Diazo Decomposition G N-Alkylated 1,2,3-Triazole F->G C-N Bond Formation

Divergent synthetic pathways for 1,2,3-triazoles from 8-ethynyl-1,4-dioxaspiro[4.5]decane.

Protocol I: Classical CuAAC for 1,4-Disubstituted Triazoles

This protocol leverages a biphasic/protic system to yield 1,4-disubstituted 1,2,3-triazoles. It is specifically adapted from validated pharmaceutical workflows used in the synthesis of YKL-40 inhibitors ()[1].

Quantitative Reagent Summary
ReagentMW ( g/mol )EquivalentsAmountFunction
8-Ethynyl-1,4-dioxaspiro[4.5]decane166.221.00458 mg (2.76 mmol)Starting Material
Trimethylsilylmethyl azide129.241.01413 μL (2.80 mmol)Azide Source
CuSO₄·5H₂O249.680.50350 mg (1.40 mmol)Precatalyst
Sodium L-ascorbate198.111.01555 mg (2.80 mmol)Reducing Agent
Methanol (MeOH)32.04N/A23.0 mLSolvent
Step-by-Step Methodology & Causality
  • Substrate Dissolution: Dissolve 458 mg of 8-ethynyl-1,4-dioxaspiro[4.5]decane in 23 mL of MeOH in a round-bottom flask equipped with a magnetic stir bar.

  • Precatalyst Addition: Add 350 mg of CuSO₄·5H₂O to the stirring solution.

    • Causality: While typical CuAAC reactions use 1–5 mol% copper, this specific protocol employs a 50 mol% loading. This high loading is an intentional choice to drive the reaction of the sterically demanding spirocyclic substrate to absolute completion within minutes at room temperature, avoiding the need for thermal degradation-prone heating[1].

  • In Situ Reduction: After 5 minutes, add 555 mg of sodium L-ascorbate in a single portion.

    • Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species. Adding it after the copper ensures that the Cu(II) is fully dispersed in the solvent matrix, preventing localized over-reduction to metallic Cu(0), which is catalytically inactive.

  • Azide Cycloaddition: To the resulting yellow mixture, add 413 μL of trimethylsilylmethyl azide. Stir at room temperature for 15 minutes.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to complex the excess copper, followed by extraction with ethyl acetate.

Self-Validating System (QC Check)
  • Visual Validation: The reaction mixture must transition from a clear blue Cu(II) solution to a bright yellow/orange suspension immediately upon the addition of sodium ascorbate. If the solution turns brown or black, Cu(0) has precipitated, indicating a failure in the solvent degassing or an excess of oxygen. Complete consumption of the alkyne can be validated via TLC (loss of the UV-inactive, KMnO₄-staining terminal alkyne spot).

Protocol II: Tandem Three-Component Synthesis for N-Substituted Triazoles

When complex N-alkylation is required, a tandem three-component reaction utilizing the alkyne, an α-diazo ester, and TMSN₃ is employed. This method bypasses the need to handle unstable or explosive organic azides directly, generating the triazole intermediate in situ before intercepting a copper carbenoid ()[2].

Quantitative Reagent Summary
ReagentMW ( g/mol )EquivalentsAmountFunction
8-Ethynyl-1,4-dioxaspiro[4.5]decane166.221.033.2 mg (0.2 mmol)Starting Material
α-Diazo Ester (e.g., Ethyl diazoacetate)114.102.00.4 mmolCarbene Precursor
Trimethylsilyl azide (TMSN₃)115.212.052.6 μL (0.4 mmol)Azide Source
Copper(I) Iodide (CuI)190.450.27.6 mg (20 mol%)Catalyst
Potassium Carbonate (K₂CO₃)138.201.027.6 mg (0.2 mmol)Base
Acetonitrile (MeCN)41.05N/A2.0 mLSolvent
Step-by-Step Methodology & Causality
  • Inert Atmosphere Preparation: To an oven-dried 15 mL reaction tube, add 33.2 mg of 8-ethynyl-1,4-dioxaspiro[4.5]decane, 7.6 mg of CuI, and 27.6 mg of K₂CO₃. Purge the tube with N₂ gas for 5 minutes.

    • Causality: CuI is highly susceptible to oxidation to Cu(II) in the presence of air, which would halt the tandem catalytic cycle. The N₂ atmosphere is non-negotiable[2].

  • Reagent Introduction: Under a positive flow of N₂, add 0.4 mmol of the α-diazo ester and 52.6 μL of TMSN₃, followed immediately by 2.0 mL of anhydrous MeCN.

    • Causality: MeCN acts as an ideal aprotic, coordinating solvent. It stabilizes the highly reactive electrophilic Cu-carbenoid intermediate (formed by CuI and the diazo ester) against premature quenching. Protic solvents (like the MeOH used in Protocol I) would instantly destroy the carbenoid via O-H insertion[2].

    • Causality: K₂CO₃ is specifically chosen as the base; stronger bases would rapidly degrade the sensitive α-diazo ester, while weaker bases fail to efficiently deprotonate the terminal alkyne to form the initial Cu(I) acetylide[2].

  • Thermal Activation: Seal the tube and stir the reaction mixture at 80 °C in a heating mantle for 6 hours.

  • Purification: Concentrate the solution under vacuum and purify the residue via flash silica gel column chromatography (eluent: petroleum ether/EtOAc, 4:1 v/v).

Self-Validating System (QC Check)
  • Gas Evolution: The controlled evolution of N₂ gas upon heating indicates the successful decomposition of the α-diazo ester into the active Cu-carbenoid. If no gas evolution is observed, the CuI catalyst has likely been oxidized or poisoned, and the C-N coupling step will fail.

References

  • Ykl-40 inhibitors and their therapeutic applications.United States Patent and Trademark Office / Google Patents, US20230348516A1, 2023.
  • Copper-Catalyzed Three-Component Tandem Reaction of Alkynes, α-Diazo Esters, and TMSN3 to Access N-Substituted 1,2,3-Triazoles. Lv, Y., et al. The Journal of Organic Chemistry, vol. 88, no. 24, 2023, pp. 17145–17155. URL:[Link]

Sources

Application

Using 8-Ethynyl-1,4-dioxaspiro[4.5]decane in bioconjugation and PEGylation reactions

An in-depth guide to the application of 8-Ethynyl-1,4-dioxaspiro[4.5]decane in modern bioconjugation and PEGylation strategies, designed for researchers, scientists, and professionals in drug development. Introduction: A...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the application of 8-Ethynyl-1,4-dioxaspiro[4.5]decane in modern bioconjugation and PEGylation strategies, designed for researchers, scientists, and professionals in drug development.

Introduction: A Multifunctional Tool for Bioconjugation

8-Ethynyl-1,4-dioxaspiro[4.5]decane is a versatile chemical linker that offers a unique combination of functionalities for advanced bioconjugation and drug delivery applications.[1][2][3] Its structure is deceptively simple, yet it houses two powerful chemical features: a terminal alkyne and an acid-labile spiroketal. This dual-functionality positions it as a cornerstone for creating sophisticated bioconjugates, particularly in the field of Antibody-Drug Conjugates (ADCs) and advanced PEGylation.

The terminal alkyne group is the gateway to "click chemistry," one of the most efficient and bioorthogonal reaction classes available.[4][5] It allows for highly specific covalent bond formation with azide-functionalized molecules through either the copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][6][]

The core innovation of this linker lies in its 1,4-dioxaspiro[4.5]decane moiety. This structure is a cyclic ketal, which serves as a stable protecting group for a ketone.[8][9][10] Ketal groups are notably resilient in basic or nucleophilic environments, such as the physiological conditions of blood plasma (pH ~7.4). However, they undergo rapid hydrolysis under acidic conditions (pH 4.5-5.0), unmasking the original ketone.[][12] This pH-sensitivity is a critical feature, as it mirrors the environmental shift that occurs when a bioconjugate is internalized by a cell and trafficked to acidic compartments like endosomes and lysosomes.[][12]

This guide provides a detailed exploration of how to leverage these features, offering both the theoretical basis and practical protocols for using 8-Ethynyl-1,4-dioxaspiro[4.5]decane in cutting-edge research and development.

Core Reaction Mechanisms: The Click Chemistry Engine

The utility of 8-Ethynyl-1,4-dioxaspiro[4.5]decane is fundamentally enabled by the azide-alkyne cycloaddition reaction. Understanding the two primary modalities of this reaction is crucial for selecting the appropriate experimental design.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a powerful and highly reliable reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring.[4][5] It is characterized by its high reaction rates, excellent yields, and broad functional group tolerance under aqueous conditions.[5][13] The primary drawback is its reliance on a copper(I) catalyst, which can be cytotoxic, limiting its direct application in living organisms but making it ideal for in vitro and ex vivo conjugation processes.[13][14]

Mechanism Causality: The copper(I) catalyst is not merely an accelerator; it fundamentally changes the reaction pathway. It coordinates with the terminal alkyne, lowering its pKa and facilitating the formation of a copper-acetylide intermediate.[15] This intermediate then reacts with the azide in a stepwise manner, ensuring the exclusive formation of the 1,4-regioisomer, a level of control not possible with the uncatalyzed thermal reaction.[4]

CuAAC_Mechanism Alkyne R1-C≡CH (Linker) Cu_Acetylide R1-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 (Biomolecule) Intermediate Six-membered Cu-Intermediate Azide->Intermediate Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Intermediate + R2-N3 Product 1,4-Triazole Product Intermediate->Product Ring Contraction Product->Cu_I Catalyst Regeneration

Caption: Simplified workflow of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the cornerstone of metal-free click chemistry.[6][] This reaction avoids the cytotoxicity associated with copper by using a strained cyclooctyne instead of a terminal alkyne. The high ring strain of molecules like dibenzocyclooctyne (DBCO) is released upon cycloaddition with an azide, providing the thermodynamic driving force for the reaction.[][16] While generally slower than CuAAC, its bioorthogonality makes it the method of choice for applications in living cells and whole organisms.[6][14][17]

Mechanism Causality: The reaction rate of SPAAC is directly tied to the structure of the cyclooctyne. The distortion of the alkyne bond from its ideal linear geometry lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures without a catalyst.[16] This makes the choice of the strained alkyne partner a critical experimental parameter.

SPAAC_Mechanism StrainedAlkyne Strained Cyclooctyne (e.g., DBCO) TransitionState [3+2] Cycloaddition Transition State StrainedAlkyne->TransitionState Azide R-N3 (Linker-modified Biomolecule) Azide->TransitionState Product Stable Triazole Product TransitionState->Product Strain Release

Caption: General mechanism for the SPAAC reaction.

Application Protocol 1: ADC Synthesis with a pH-Cleavable Linker

This application details the use of 8-Ethynyl-1,4-dioxaspiro[4.5]decane to create an Antibody-Drug Conjugate (ADC) where the cytotoxic payload is released in the acidic environment of a lysosome. This approach minimizes off-target toxicity by ensuring the drug remains inactive while in circulation and is only activated inside the target cell.[][12]

Experimental Workflow

The overall strategy involves a two-stage process: first, the conjugation of the linker to an azide-modified antibody via CuAAC, and second, the acid-triggered cleavage of the ketal to release the payload, which can be monitored analytically.

ADC_Workflow cluster_conjugation Step 1: Conjugation (in vitro) cluster_delivery Step 2: Delivery & Cleavage (cellular) Ab_N3 Azide-Modified Antibody (Ab-N3) ADC Antibody-Linker Conjugate (ADC) Ab_N3->ADC Linker 8-Ethynyl-1,4-dioxaspiro[4.5]decane Linker->ADC CuAAC Reaction + Cu(I), Ligand Internalization ADC Internalization into Target Cell ADC->Internalization Binding to Cell Surface Lysosome Trafficking to Lysosome (pH 4.5-5.0) Internalization->Lysosome Release Payload Release Lysosome->Release Acid-Catalyzed Ketal Hydrolysis

Caption: Workflow for ADC synthesis and payload release.

Detailed Protocol: CuAAC Conjugation of a Model Protein

This protocol describes the conjugation of 8-Ethynyl-1,4-dioxaspiro[4.5]decane to an azide-modified model protein, such as Bovine Serum Albumin (BSA-N₃).

Materials:

  • Azide-modified BSA (BSA-N₃)

  • 8-Ethynyl-1,4-dioxaspiro[4.5]decane

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4, degassed

  • Amicon Ultra centrifugal filters for buffer exchange and purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 8-Ethynyl-1,4-dioxaspiro[4.5]decane in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution must be made fresh immediately before use.

  • Protein Preparation:

    • Dissolve BSA-N₃ in degassed PBS to a final concentration of 5 mg/mL.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the reagents in the following order. Causality Note: The order of addition is critical. The copper and ligand should be pre-mixed to form a complex before adding the reducing agent, which generates the active Cu(I) catalyst. The protein is added last to minimize its exposure to potentially damaging free copper ions. a. To 1 mL of the BSA-N₃ solution, add the 8-Ethynyl-1,4-dioxaspiro[4.5]decane stock solution to achieve a 10-fold molar excess over the protein. b. In a separate tube, pre-mix CuSO₄ and THPTA at a 1:5 molar ratio to achieve a final reaction concentration of 1 mM CuSO₄. c. Add the pre-mixed Cu/THPTA solution to the protein-linker mixture. d. Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 2 hours. For more sensitive proteins, incubation at 4°C overnight may be preferred.[18]

  • Purification:

    • Remove unreacted small molecules and the copper catalyst by buffer exchange using an Amicon Ultra centrifugal filter with a molecular weight cutoff appropriate for the protein. Wash the conjugate with PBS three times.

  • Characterization:

    • Confirm successful conjugation using SDS-PAGE (which will show a shift in molecular weight) and Mass Spectrometry (to determine the degree of labeling).

ParameterRecommended ValueRationale
Protein Concentration 1-10 mg/mLBalances reaction efficiency with protein stability.
Linker Molar Excess 10-20xDrives the reaction to completion.
CuSO₄ Concentration 0.5-1 mMSufficient catalytic activity for most applications.
Ligand:Cu Ratio 5:1Protects the protein from copper-induced damage and maintains Cu(I) in a soluble, active state.[13]
Reducing Agent 5 mM Sodium AscorbateRapidly reduces Cu(II) to the active Cu(I) state. Must be fresh.
Reaction Time 1-4 hours at RTTypically sufficient for complete conversion.[13]
Protocol: Ketal Cleavage Assay

This protocol simulates the lysosomal environment to verify the acid-cleavable nature of the linker.

  • Buffer Preparation: Prepare a 0.1 M sodium acetate buffer at pH 4.8. Also, prepare a control buffer (PBS, pH 7.4).

  • Incubation: Aliquot the purified protein-linker conjugate into two tubes. Resuspend one in the pH 4.8 buffer and the other in the pH 7.4 buffer.

  • Time Course: Incubate both samples at 37°C. Take aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Analysis: Analyze the aliquots by LC-MS. In the acidic sample, you should observe the hydrolysis of the ketal, resulting in a mass shift corresponding to the loss of ethylene glycol and the formation of a ketone on the linker. The sample at pH 7.4 should show minimal to no cleavage.

Application Protocol 2: Advanced Two-Step PEGylation

This protocol uses 8-Ethynyl-1,4-dioxaspiro[4.5]decane as a handle to first attach a small molecule to a biomolecule and then, in a second step, attach a PEG chain. This modular approach is useful when direct PEGylation is inefficient or when precise control over the final structure is needed. Here, we will use SPAAC for the initial conjugation to maintain bioorthogonality, followed by oxime ligation for the PEGylation step.

Experimental Workflow

PEG_Workflow cluster_step1 Step 1: Linker Attachment (SPAAC) cluster_step2 Step 2: Deprotection & PEGylation Biomolecule_DBCO Biomolecule-DBCO Intermediate Biomolecule-Linker (Ketal Protected) Biomolecule_DBCO->Intermediate Linker_N3 Azide-Functionalized Linker Linker_N3->Intermediate SPAAC Reaction (Metal-Free) Deprotection Acid Treatment (pH 4.5-5.0) Intermediate->Deprotection Ketone_Intermediate Biomolecule-Linker (Ketone Revealed) Deprotection->Ketone_Intermediate Final_Product PEGylated Biomolecule (Stable Oxime Bond) Ketone_Intermediate->Final_Product PEG_OnH2 Aminooxy-PEG (PEG-ONH2) PEG_OnH2->Final_Product Oxime Ligation (pH ~4.5)

Caption: A two-step workflow for advanced PEGylation.

Detailed Protocol: Modular PEGylation of a DBCO-Protein

Materials:

  • DBCO-functionalized protein

  • Azide-derivatized 8-Ethynyl-1,4-dioxaspiro[4.5]decane (This would be synthesized separately or sourced; for this protocol, we assume its availability as "Azide-Linker")

  • Aminooxy-PEG (PEG-ONH₂)

  • PBS, pH 7.4

  • Sodium Acetate Buffer, pH 4.5

Procedure:

Part A: SPAAC Conjugation

  • Dissolve the DBCO-protein in PBS (pH 7.4) to 5 mg/mL.

  • Add a 10-fold molar excess of the "Azide-Linker" (dissolved in DMSO) to the protein solution.

  • Incubate at room temperature for 4-12 hours. Causality Note: SPAAC is typically slower than CuAAC, so longer incubation times are required to ensure high conversion.[6][14]

  • Purify the resulting protein-linker conjugate by size-exclusion chromatography or centrifugal filtration to remove excess linker.

Part B: Deprotection and Oxime Ligation

  • Exchange the buffer of the purified conjugate to the 0.1 M Sodium Acetate Buffer (pH 4.5). This serves two purposes: it creates the acidic environment needed for ketal cleavage and is also the optimal pH for efficient oxime bond formation.

  • Add a 20- to 50-fold molar excess of Aminooxy-PEG to the solution.

  • Incubate the reaction mixture at 37°C for 4 hours.

  • Purify the final PEGylated protein using an appropriate method (e.g., ion-exchange chromatography or size-exclusion chromatography) to remove unreacted PEG and other reagents.

  • Characterize the final product by SDS-PAGE, which will show a significant increase in apparent molecular weight due to the attached PEG chain.

ParameterRecommended ValueRationale
SPAAC Reaction Time 4-12 hours at RTEnsures completion of the slower, metal-free conjugation step.
Deprotection/Ligation pH 4.5Optimal for both rapid ketal hydrolysis and efficient oxime bond formation.
PEG-ONH₂ Molar Excess 20-50xHigh excess is needed to drive the second ligation step to completion.
Deprotection/Ligation Temp. 37°CModerately elevated temperature accelerates both cleavage and ligation.

Troubleshooting and Key Considerations

  • Solubility: 8-Ethynyl-1,4-dioxaspiro[4.5]decane and its derivatives can be hydrophobic. Ensure stock solutions are fully dissolved in an appropriate organic solvent like DMSO before adding to aqueous protein solutions to avoid precipitation.

  • Copper Toxicity (CuAAC): When working with sensitive biomolecules, always use a copper-chelating ligand like THPTA or TBTA. Ensure all copper is removed during purification, as residual copper can cause protein aggregation or degradation.

  • Reaction Kinetics (SPAAC): If SPAAC reactions are too slow, consider increasing the concentration of reactants or switching to a more reactive cyclooctyne partner for your biomolecule.

  • Ketal Stability: The ketal is highly stable at neutral and basic pH. Ensure your storage buffers are pH 7.0 or higher to prevent premature cleavage.

  • Oxime Ligation: The formation of an oxime bond is pH-dependent. Ensure the reaction buffer is maintained in the optimal pH range of 4.0-5.0 for efficient ligation.

References

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

  • Debets, M. F., et al. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition. Chemical Communications, 46(1), 97-99. [Link]

  • PubChem. 8-Ethynyl-1,4-dioxaspiro[4.5]decane Compound Summary. National Center for Biotechnology Information. [Link]

  • Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles: A Mechanistic Overview. Journal of the American Chemical Society, 127(7), 210-216. [Link]

  • Journal of Nuclear Medicine. Design of cleavable linkers for Antibody Drug Conjugates and evaluation of stability using radioimmunoconjugates. Journal of Nuclear Medicine. [Link]

  • Matrix Fine Chemicals. 8-ETHYNYL-1,4-DIOXASPIRO[4.5]DECANE. Matrix Fine Chemicals. [Link]

  • PubMed. A Stable and Cleavable O-Linked Spacer for Drug Delivery Systems. PubMed. [Link]

  • ACS Publications. Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry. [Link]

  • MDPI. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. [Link]

  • MDPI. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. [Link]

  • RSC Publishing. Sulfatase-cleavable linkers for antibody-drug conjugates. Royal Society of Chemistry. [Link]

  • ACS Publications. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

  • Glen Research. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]

  • YouTube. Acetals and ketals as protecting groups. Chad's Prep. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • ResearchGate. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. ResearchGate. [Link]

  • ResearchGate. Dichlorovinylation of an Enolate: 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. ResearchGate. [Link]

  • PMC. Bioconjugation Strategies for Revealing the Roles of Lipids in Living Cells. National Institutes of Health. [Link]

  • Figshare. 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Chem-Station. Protection of Carbonyl Groups. Chem-Station International Edition. [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • IRIS Unimore. Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives. IRIS Unimore. [Link]

  • Google Patents. Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.

Sources

Method

Application Note: Preparation of Alkynyl Grignard Reagents from 8-Ethynyl-1,4-dioxaspiro[4.5]decane

Executive Summary & Mechanistic Rationale The synthesis of complex pharmaceuticals and fine chemicals frequently relies on the nucleophilic addition or cross-coupling of terminal alkynes. 8-Ethynyl-1,4-dioxaspiro[4.5]dec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of complex pharmaceuticals and fine chemicals frequently relies on the nucleophilic addition or cross-coupling of terminal alkynes. 8-Ethynyl-1,4-dioxaspiro[4.5]decane (CAS: 96184-86-0) is a highly valuable bifunctional building block, featuring a reactive terminal alkyne and a latent cyclohexanone masked as a 1,4-dioxaspiro[4.5]decane ketal[1].

To utilize this compound as a nucleophile, the terminal alkyne must be activated via metalation. This is achieved through an acid-base transmetalation reaction using a commercially available alkyl Grignard reagent, typically Ethylmagnesium Bromide (EtMgBr)[2].

Causality of the Transformation:

  • Thermodynamic Driving Force: The terminal alkyne proton is weakly acidic (pKa ~25). EtMgBr acts as a highly basic nucleophile. The conjugate acid of the ethyl anion is ethane gas (pKa ~50). The massive pKa difference (ΔpKa ≈ 25) ensures the equilibrium is driven entirely to the right, making the reaction irreversible[2].

  • Le Chatelier's Principle: The evolution of ethane gas physically removes the byproduct from the reaction mixture, further driving the reaction to completion and providing a critical visual indicator of reaction progress[3].

  • Orthogonality of the Ketal: Grignard reagents are highly nucleophilic and basic[4]. However, cyclic ketals lack electrophilic centers (like carbonyl carbons) and acidic α-protons. Therefore, the 1,4-dioxaspiro[4.5]decane protecting group is completely stable under these conditions, allowing selective activation of the alkyne without degrading the protecting group.

Quantitative Data & Reagent Specifications

Table 1: Physical Properties and Stoichiometry of Reactants

CompoundRoleMW ( g/mol )Density (g/mL)Equivalents
8-Ethynyl-1,4-dioxaspiro[4.5]decaneSubstrate166.22~1.071.00
Ethylmagnesium Bromide (1.0 M in THF)Reagent/Base133.270.981.05 - 1.10
Tetrahydrofuran (Anhydrous)Solvent72.110.889N/A (0.5 M)

Table 2: Optimized Reaction Parameters

ParameterValueMechanistic Rationale
AtmosphereArgon or N₂Prevents quenching of the Grignard reagent by ambient moisture or oxygen.
Initial Temperature0 °CMitigates the exothermic proton transfer and prevents localized superheating.
Maturation Temperature20 °C (RT)Ensures complete kinetic conversion of the alkyne to the Grignard reagent.
Reaction Time1.5 HoursSufficient time for the complete evolution and clearance of ethane gas.

Experimental Workflow & Mechanistic Pathway

Workflow step1 1. System Setup Flame-dry glassware Argon atmosphere step2 2. Substrate Prep Dissolve Alkyne in THF Cool to 0 °C step1->step2 step3 3. Transmetalation Dropwise EtMgBr Observe gas evolution step2->step3 step4 4. Maturation Stir 30 min at 0 °C Warm to RT for 1 hr step3->step4 step5 5. Application In situ use for coupling/addition step4->step5

Fig 1. Step-by-step experimental workflow for alkynyl Grignard preparation.

Mechanism sub 8-Ethynyl-1,4-dioxaspiro[4.5]decane (pKa ~25) ts Acid-Base Proton Transfer sub->ts reagent EtMgBr / THF (Strong Base) reagent->ts prod Alkynylmagnesium Bromide (Ketal Intact) ts->prod byprod Ethane Gas (pKa ~50) ts->byprod

Fig 2. Mechanistic pathway of the irreversible acid-base transmetalation reaction.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues are embedded to ensure the integrity of the generated Grignard reagent before proceeding to downstream applications[3].

Phase 1: System Preparation

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum.

  • Backfill the flask with dry Argon (repeat the vacuum/Argon cycle 3 times). Causality: This ensures a strictly anhydrous environment. Trace water will prematurely quench the EtMgBr, forming ethane and inert Mg(OH)Br, lowering the effective equivalents of your base[4].

Phase 2: Substrate Dissolution 3. Add 8-ethynyl-1,4-dioxaspiro[4.5]decane (5.0 mmol, 831 mg) to the flask. 4. Inject 10 mL of anhydrous Tetrahydrofuran (THF) via a gas-tight syringe. Stir to dissolve. Causality: THF is essential as its lone pair electrons coordinate to the magnesium atom, stabilizing the resulting Grignard reagent in solution[4]. 5. Cool the reaction vessel to 0 °C using an ice-water bath.

Phase 3: Transmetalation 6. Slowly add Ethylmagnesium bromide (1.0 M in THF, 5.25 mL, 5.25 mmol, 1.05 equiv) dropwise via a gas-tight syringe over 10-15 minutes[3]. 7. Self-Validation Check: Observe the immediate evolution of ethane gas bubbles upon each drop. The rate of gas evolution should dictate the rate of addition. If no gas evolves, the EtMgBr may have degraded, or the solvent is wet.

Phase 4: Maturation & Validation 8. Once the addition is complete, maintain the reaction at 0 °C for 30 minutes. 9. Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C) and stir for an additional 1 hour[3]. 10. Self-Validation Check: The complete cessation of gas evolution indicates the kinetic completion of the deprotonation event.

Phase 5: Downstream Application 11. The resulting alkynylmagnesium bromide is now ready for in situ use. Do not attempt to isolate the Grignard reagent. It can be directly transferred via cannula to a solution containing an electrophile (e.g., an aldehyde or ketone) or used in Sonogashira-type cross-couplings.

Troubleshooting & Quality Assurance

  • Incomplete Metalation: If downstream yields are consistently low, the EtMgBr titer may be inaccurate. Validate the active concentration of the commercial EtMgBr solution prior to use via titration (e.g., using 1,10-phenanthroline and menthol).

  • Ketal Deprotection: If the cyclohexanone derivative is observed in the final product, it is not due to the Grignard formation, but rather the downstream workup. Ensure that the final reaction quench uses a mild, slightly basic, or neutral aqueous buffer (like saturated aqueous NH₄Cl) rather than strong mineral acids (like HCl), which will rapidly hydrolyze the 1,4-dioxaspiro[4.5]decane protecting group.

References

  • PubChem: 8-Ethynyl-1,4-dioxaspiro[4.5]decane (CID 19705273). National Institutes of Health (NIH). 1

  • Master Organic Chemistry: Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. 2

  • Chemistry LibreTexts: Grignard and Organolithium Reagents. 4

  • Wiley-VCH (Supporting Information): Preparation of alkynylmagnesium bromide. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suppressing Glaser Homocoupling in 8-Ethynyl-1,4-dioxaspiro[4.5]decane Cross-Couplings

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals encountering yield-limiting homocoupling (Glaser coupling) when utilizing 8-Ethyny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals encountering yield-limiting homocoupling (Glaser coupling) when utilizing 8-Ethynyl-1,4-dioxaspiro[4.5]decane in C–C cross-coupling reactions.

By bridging mechanistic theory with field-validated protocols, this guide provides actionable, self-validating solutions to optimize your synthetic workflows.

Mechanistic Insights: The Root Cause of the Problem

8-Ethynyl-1,4-dioxaspiro[4.5]decane is a relatively complex, sterically demanding aliphatic alkyne featuring a ketal-protected cyclohexanone ring[1]. In standard palladium/copper co-catalyzed Sonogashira reactions, aliphatic alkynes undergo transmetalation to the palladium center at a significantly slower rate than their conjugated aryl counterparts.

Because the desired cross-coupling pathway is kinetically bottlenecked at the transmetalation step, the copper acetylide intermediate has a prolonged residence time. If even trace amounts of oxygen or oxidants are present, the copper acetylide is rapidly oxidized, driving the undesired Glaser homocoupling pathway to form a diyne byproduct[2][3].

Pathway cluster_Pd Desired Sonogashira Pathway cluster_Cu Undesired Glaser Pathway Alkyne 8-Ethynyl-1,4-dioxaspiro[4.5]decane (Aliphatic Alkyne) Pd Pd(0)/Pd(II) Catalytic Cycle Alkyne->Pd Direct Palladation (Cu-Free) Cu Cu(I) Acetylide Intermediate Alkyne->Cu Base / CuI CrossProd Cross-Coupled Product (Target) Pd->CrossProd Reductive Elimination Cu->Pd Transmetalation (Slow) HomoProd Diyne Byproduct (Homocoupling) Cu->HomoProd Oxidative Dimerization O2 Trace O2 / Oxidants O2->HomoProd Promotes

Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Troubleshooting Guide & FAQs

Q1: Why is my 8-Ethynyl-1,4-dioxaspiro[4.5]decane forming a diyne byproduct instead of the cross-coupled product? A: The formation of the diyne (m/z ~331 [M+H]+) is the result of Glaser homocoupling. This occurs when the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is then oxidized by trace oxygen (O₂) in your reaction vessel to form the dimerized product[3][4]. The steric bulk of the dioxaspiro ring slows down the productive transmetalation step, giving the oxidative side-reaction a competitive advantage.

Q2: How can I completely eliminate this homocoupling? A: The most definitive solution is to transition to a Copper-Free Sonogashira protocol [5][6]. By removing the copper co-catalyst entirely, the oxidative homocoupling pathway is mechanistically blocked[7]. This requires a highly active palladium catalyst system to facilitate the direct deprotonation and palladation of the alkyne[2].

Q3: What ligands are required for a successful Copper-Free reaction with this substrate? A: You must use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃)[2][6]. These ligands promote the rapid dissociation of the active Pd(0) catalyst from its resting state and increase the electron density at the metal center, which is critical for the oxidative addition of the aryl halide and the subsequent direct palladation of the aliphatic alkyne[2].

Q4: If my SOP requires a copper co-catalyst, what are the best practices to minimize the Glaser byproduct? A: If copper cannot be omitted, you must manipulate the reaction kinetics and environment:

  • Rigorous O₂ Exclusion: Degas all solvents using at least three freeze-pump-thaw cycles. Oxygen is the terminal oxidant; its removal is paramount[4].

  • Reducing Atmosphere: Applying a dilute hydrogen atmosphere (e.g., 2% H₂ in Argon) can suppress oxidative homocoupling to under 2% by maintaining the copper species in the +1 oxidation state[3][4].

  • Syringe Pump Addition: Add the 8-Ethynyl-1,4-dioxaspiro[4.5]decane slowly. Keeping the steady-state concentration of the alkyne low statistically reduces the probability of two copper-acetylide molecules dimerizing[6].

Validated Experimental Protocols

Protocol A: Copper-Free Sonogashira Coupling (Recommended)

This self-validating protocol utilizes a highly active Pd/SPhos system to bypass the copper acetylide intermediate entirely, ensuring zero Glaser coupling[5][6].

Step 1: Reagent & Glassware Preparation

  • Causality: Trace moisture and oxygen poison the active Pd(0) species, leading to catalyst death before the sluggish aliphatic alkyne can react.

  • Action: Oven-dry Schlenk flasks at 120°C overnight. Cool under vacuum and backfill with ultra-pure Argon.

  • Validation: A stable baseline vacuum (<0.1 mbar) before backfilling confirms system integrity.

Step 2: Solvent Degassing

  • Causality: Dissolved oxygen acts as an oxidant for side reactions and degrades electron-rich phosphine ligands.

  • Action: Perform three freeze-pump-thaw cycles on anhydrous DMF or Acetonitrile[4].

  • Validation: During the third thaw cycle, the complete absence of rising gas bubbles confirms total deoxygenation.

Step 3: Catalyst and Base Loading

  • Causality: Generating the active, monoligated Pd(0) complex requires bulky ligands to facilitate direct alkyne deprotonation[2].

  • Action: Add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and Cs₂CO₃ (2.0 equiv) to the flask under positive Argon flow.

Step 4: Electrophile and Alkyne Addition

  • Causality: Keeping the steady-state concentration of the alkyne low prevents any residual side reactions and manages exotherms.

  • Action: Add the aryl halide (1.0 equiv). Then, add 8-Ethynyl-1,4-dioxaspiro[4.5]decane (1.2 equiv) dropwise over 1 hour using a syringe pump[6].

Step 5: Reaction Execution & Monitoring

  • Causality: Mild heating provides the activation energy for the rate-limiting direct palladation step.

  • Action: Stir at 60°C. Monitor via LC/MS.

  • Validation: The reaction is complete when the aryl halide is consumed. A successful run will show <1% of the diyne byproduct.

Workflow Step1 1. Glassware & Reagent Prep Oven-dry at 120°C, cool under Ar Step2 2. Solvent Degassing 3x Freeze-Pump-Thaw cycles Step1->Step2 Step3 3. Catalyst Loading Add Pd source & bulky ligand (e.g., SPhos) Step2->Step3 Step4 4. Base & Electrophile Addition Add Cs2CO3 and Aryl Halide Step3->Step4 Step5 5. Alkyne Addition Syringe pump 8-Ethynyl-1,4-dioxaspiro[4.5]decane Step4->Step5 Step6 6. Reaction & Monitoring Heat to target temp, monitor via LC/MS Step5->Step6

Step-by-step experimental workflow for copper-free Sonogashira coupling.

Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes when coupling 8-Ethynyl-1,4-dioxaspiro[4.5]decane under various catalytic conditions. Use this matrix to select the optimal conditions based on your laboratory's capabilities.

Reaction ConditionCatalyst SystemCo-CatalystO₂ Exclusion MethodEst. Cross-Coupling YieldEst. Homocoupling Yield
Standard Sonogashira PdCl₂(PPh₃)₂CuIStandard (N₂ balloon)40-50%30-40%
Copper-Free (Amine Base) Pd(PPh₃)₄NoneStandard (N₂ balloon)60-70%<5%
Copper-Free (Bulky Ligand) Pd(OAc)₂ / SPhosNoneStrict (Schlenk)>90% <1%
Cu-Cocatalyzed + Slow Add. PdCl₂(PPh₃)₂CuIStrict + Syringe Pump80-85%<5%
Cu-Cocatalyzed + Red. Atm. PdCl₂(PPh₃)₂CuI2% H₂ in Argon85-90%~2%

References

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC - NIH.
  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC - NIH.
  • preventing homocoupling in Sonogashira reactions of terminal alkynes. Benchchem.
  • Copper-free Sonogashira coupling reactions in the presence of the Pd(PPh3)4.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Magnetically Recoverable Nanoparticulate Catalysts for Cross-Coupling Reactions. MDPI.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Copper-Catalyzed Three-Component Tandem Reaction of Alkynes...

Sources

Optimization

Technical Support Center: Optimizing Ketal Deprotection for 8-Ethynyl-1,4-dioxaspiro[4.5]decane

Foreword from the Senior Application Scientist Welcome to the technical support center. 8-Ethynyl-1,4-dioxaspiro[4.5]decane is a highly valuable synthetic intermediate, primarily utilized for generating 4-ethynylcyclohex...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword from the Senior Application Scientist Welcome to the technical support center. 8-Ethynyl-1,4-dioxaspiro[4.5]decane is a highly valuable synthetic intermediate, primarily utilized for generating 4-ethynylcyclohexanone—a rigid building block widely used in the synthesis of PROTAC linkers and pharmaceutical agents[1].

The conversion of this protected ketal back to a ketone requires precise acidic hydrolysis. The fundamental chemical conflict here lies in the orthogonal stability of the molecule's functional groups: the cyclic ketal requires aqueous acid for cleavage, while the terminal alkyne is highly susceptible to acid-catalyzed hydration (yielding a methyl ketone) under harsh conditions. This guide is designed to help you navigate this causality, troubleshoot common side reactions, and implement self-validating protocols to ensure high-yield preservation of your terminal alkyne.

Reaction Pathway & Pitfalls

G SM 8-Ethynyl-1,4-dioxaspiro[4.5]decane (Starting Material) Conditions Acidic Hydrolysis (H+, H2O, Solvent) SM->Conditions Deprotection Product 4-Ethynylcyclohexanone (Desired Product) Conditions->Product Mild Acid / Controlled Temp Side1 4-Acetylcyclohexanone (Alkyne Hydration) Conditions->Side1 Strong Acid / Metal Impurities Side2 Aldol Oligomers (Condensation) Conditions->Side2 Prolonged Heating / Harsh Acid

Reaction pathway for ketal deprotection highlighting desired product and potential side reactions.

Mechanistic Troubleshooting & FAQs

Q1: During deprotection, NMR analysis shows the disappearance of the terminal alkyne proton (~2.1 ppm) and the appearance of a methyl singlet (~2.2 ppm). What is causing this? Causality: You are observing the Markovnikov hydration of the terminal alkyne, converting it into 4-acetylcyclohexanone. This side reaction is catalyzed by strong Brønsted acids (e.g., concentrated H₂SO₄, hot TFA) or trace transition metal impurities (such as Ru, Hg, or Au) present in your reaction vessel. Solution: Standard protocols for cyclohexane derivatives dictate the use of mild deprotection methods to preserve sensitive moieties[2]. Shift to milder acids. For example, 3 has been proven highly effective for ketal hydrolysis at room temperature without degrading sensitive functional groups[3]. Additionally, ensure all glassware is acid-washed and metal-free.

Q2: The reaction stalls at ~50% conversion even after 24 hours. Adding more acid doesn't help. How do I drive it to completion? Causality: Ketal hydrolysis is a thermodynamic equilibrium. The cleavage of the 1,4-dioxaspiro[4.5]decane ring releases ethylene glycol. If the concentration of water is too low, or if the ethylene glycol is not physically or chemically sequestered, the reverse reaction (ketalization) competes aggressively with your deprotection. Solution: Utilize transacetalization or heterogeneous conditions. Using acetone as a solvent chemically scavenges the released ethylene glycol (forming 2,2-dimethyl-1,3-dioxolane). Alternatively, utilizing4 pushes the equilibrium forward by trapping the water and byproduct on the solid support, allowing for an easy filtration workup[4].

Q3: What is the optimal catalyst for scaling up this specific substrate? Causality: Scalability requires balancing reaction speed with exotherm control and byproduct management. While 1M HCl is cheap, it risks alkyne hydration over long exposure times. Solid-supported acids or mild organic acids offer the best thermodynamic window for this molecule.

Quantitative Data: Catalyst Optimization
Catalyst SystemSolventTemperatureTimeYield (%)Alkyne Preservation
PPTS (0.1 eq) Acetone / H₂O60°C (Reflux)12h92% Excellent
Montmorillonite K-10 DCM25°C4h88% Excellent
1M HCl THF / H₂O25°C4h85%Good
10% TFA DCM / H₂O25°C1h60%Poor (Hydration observed)
Self-Validating Experimental Protocol: Mild Deprotection via PPTS Transacetalization

Rationale: Using Pyridinium p-toluenesulfonate (PPTS) in an acetone/water mixture leverages transacetalization. Acetone acts as both the solvent and a chemical scavenger for the displaced ethylene glycol, driving the equilibrium forward without requiring harsh pH extremes that threaten the alkyne. This protocol is designed with built-in analytical checkpoints to guarantee scientific integrity at every stage.

Step 1: Reaction Setup

  • Action: Dissolve 8-ethynyl-1,4-dioxaspiro[4.5]decane (1.0 eq, 10 mmol) in 40 mL of analytical-grade Acetone. Add 4 mL of deionized water and 0.1 eq (1 mmol) of PPTS.

  • Validation Checkpoint: The solution must be completely homogeneous and clear. If turbidity is observed, verify the purity of the starting material via NMR, as polymeric impurities may be present.

Step 2: Thermal Activation & Monitoring

  • Action: Heat the mixture to a gentle reflux (approx. 60°C) under a nitrogen atmosphere to prevent oxidative degradation.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1) every 2 hours. The starting ketal (R_f ~0.6) will convert to a more polar spot (R_f ~0.4). To definitively validate the presence of the free ketone, stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP); the product spot will immediately turn bright yellow/orange.

Step 3: Quenching

  • Action: Once the starting material is consumed (typically 8-12 hours), cool the reaction to room temperature. Quench the catalyst by adding 20 mL of saturated aqueous NaHCO₃.

  • Validation Checkpoint: Measure the pH of the aqueous layer. It must be strictly between 7.5 and 8.0. An acidic pH during the subsequent concentration step can trigger late-stage alkyne hydration.

Step 4: Extraction and Isolation

  • Action: Remove the bulk of the acetone under reduced pressure (rotary evaporator, bath temp <30°C to prevent volatilization of the low-molecular-weight ketone). Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Checkpoint: Obtain a ¹H-NMR (CDCl₃) spectrum of the crude product. Scientific success is confirmed by a sharp singlet at ~2.15 ppm (terminal alkyne C-H) and the complete absence of the ketal multiplet at ~3.95 ppm (ethylene glycol backbone).

References
  • An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions - SciSpace.
  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC.
  • EP2341047B1 - Cyclohexane derivative and pharmaceutical use thereof - Google Patents.
  • 4-Ethynylcyclohexanone | PROTAC Linker - MedChemExpress.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Conversion in 8-Ethynyl-1,4-dioxaspiro[4.5]decane Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stalled reactions or incomplete conversions during the synthesis of 8-ethynyl-1,4-dioxaspiro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stalled reactions or incomplete conversions during the synthesis of 8-ethynyl-1,4-dioxaspiro[4.5]decane (CAS 96184-86-0).

This molecule is a critical building block, frequently utilized in the development of targeted therapeutics, including EZH1/EZH2 epigenetic inhibitors[1]. The synthesis typically relies on the one-carbon homologation of 1,4-dioxaspiro[4.5]decane-8-carbaldehyde to the corresponding terminal alkyne. This is achieved via either the two-step Corey-Fuchs olefination or the one-pot Bestmann-Ohira (Seyferth-Gilbert) homologation [2].

Below, we provide a diagnostic workflow, mechanistic FAQs, quantitative benchmarks, and self-validating protocols to ensure complete conversion and high yields.

Diagnostic Workflow for Incomplete Conversion

Troubleshooting Start Incomplete Conversion: Aldehyde to Alkyne Route Which synthetic route was utilized? Start->Route CF Corey-Fuchs (CBr4, PPh3, n-BuLi) Route->CF BO Bestmann-Ohira (Seyferth-Gilbert) Route->BO CF_Step Is the intermediate dibromoolefin fully formed? CF->CF_Step BO_Step Is the starting aldehyde remaining unreacted? BO->BO_Step CF_Step1_Fail Step 1 Failure: Check CBr4/PPh3 quality Ensure anhydrous DCM CF_Step->CF_Step1_Fail No (Aldehyde remains) CF_Step2_Fail Step 2 Failure: Titrate n-BuLi Ensure >2.2 equivalents CF_Step->CF_Step2_Fail Yes (Dibromoolefin remains) BO_Fail1 Base/Reagent Failure: Verify K2CO3 is anhydrous Check reagent integrity BO_Step->BO_Fail1 Yes BO_Fail2 Side Reactions: Optimize MeOH/THF ratio Check reaction time BO_Step->BO_Fail2 No (Side products form)

Diagnostic decision tree for troubleshooting 8-ethynyl-1,4-dioxaspiro[4.5]decane synthesis.

Frequently Asked Questions & Mechanistic Troubleshooting
Q1: My Corey-Fuchs reaction stalls at the intermediate stage. I see a new spot on TLC, but no alkyne forms. Why?

A: This indicates successful formation of the 1,1-dibromoolefin intermediate but a failure in the elimination/lithiation step. The causality is almost always insufficient active n -butyllithium ( n -BuLi).

  • The Mechanism: The conversion of the dibromoolefin to the alkyne (the Fritsch-Buttenberg-Wiechell rearrangement) strictly consumes two full equivalents of base. The first equivalent performs a halogen-metal exchange to form a lithium carbenoid, which rearranges to the terminal alkyne. Because the resulting terminal alkyne is acidic, it immediately quenches the second equivalent of n -BuLi to form a lithium acetylide.

  • The Fix: If your n -BuLi has degraded via exposure to trace moisture (forming LiOH and butane), adding a volumetric "2.0 equivalents" will leave the reaction starved of base. You must titrate your n -BuLi prior to use and add 2.2 to 2.5 equivalents to ensure complete conversion.

Q2: During the Bestmann-Ohira homologation, my aldehyde is not fully consumed, and the yield is poor. What is going wrong?

A: The Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) is highly sensitive to the quality of the base and solvent[2].

  • The Mechanism: The reagent requires a base (typically K2​CO3​ ) in methanol to undergo methanolysis, which cleaves the acetyl group and generates the active Seyferth-Gilbert anion in situ. If the K2​CO3​ is hydrated (clumped), water competes with methanol, hydrolyzing the reagent into inactive byproducts before it can attack the aldehyde.

  • The Fix: Use strictly anhydrous, oven-dried, and finely powdered K2​CO3​ . Ensure your methanol is anhydrous.

Q3: I achieved full conversion to the alkyne, but after workup, my NMR shows the loss of the 1,4-dioxaspiro[4.5]decane protecting group. How did this happen?

A: The 1,4-dioxaspiro[4.5]decane moiety is an ethylene glycol ketal protecting a cyclohexanone ring. While it is highly stable to the strong bases used in both homologation methods, it is extremely labile to aqueous acids .

  • The Fix: Never quench these reactions with strong acids (e.g., 1M HCl). Always quench the lithium acetylide (Corey-Fuchs) or the basic methanol solution (Bestmann-Ohira) with mildly acidic saturated aqueous NH4​Cl or a pH 7 phosphate buffer.

Quantitative Benchmarks: Method Comparison

Use the following validated parameters to benchmark your reaction setup. Deviations from these stoichiometries are the primary cause of incomplete conversions.

ParameterCorey-Fuchs (Step 1: Olefination)Corey-Fuchs (Step 2: Elimination)Bestmann-Ohira (One-Pot)
Reagent Stoichiometry CBr4​ (2.0 eq), PPh3​ (4.0 eq) n -BuLi (2.2–2.5 eq)BOR (1.2–1.5 eq), K2​CO3​ (2.0 eq)
Solvent System Anhydrous DCMAnhydrous THFAnhydrous MeOH
Temperature Profile 0 °C Room Temp-78 °C Room TempRoom Temp
Typical Reaction Time 2–4 hours2 hours4–12 hours
Expected Conversion > 95%> 90%> 85%
Primary Failure Mode Wet CBr4​ causing ylide hydrolysisDegraded n -BuLi titerHydrated K2​CO3​
Ketal Stability Risk Low (Neutral)Low (Highly Basic)Low (Mildly Basic)
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Corey-Fuchs Synthesis (Two-Step)

Reference standard adapted from EP 3121175 B1[1].

Step 1: Synthesis of 8-(2,2-dibromovinyl)-1,4-dioxaspiro[4.5]decane

  • Preparation: Dissolve CBr4​ (2.0 eq) in anhydrous DCM and cool to 0 °C under an inert argon atmosphere.

  • Ylide Generation: Add PPh3​ (4.0 eq) portion-wise. Validation Check: The solution must turn a distinct yellow/orange color, confirming the formation of the active ylide. If it remains clear, your reagents are wet.

  • Addition: Add 1,4-dioxaspiro[4.5]decane-8-carbaldehyde (1.0 eq) dropwise. Stir for 30 minutes at 0 °C, then warm to room temperature for 2 hours.

  • Validation (TLC): Both the starting aldehyde and the product are UV-inactive. Stain the TLC plate (Hexanes/EtOAc) with KMnO4​ or Phosphomolybdic Acid (PMA). The dibromoolefin will appear as a less polar spot.

  • Workup: Concentrate the mixture and precipitate the triphenylphosphine oxide ( TPPO ) byproduct by triturating with cold hexanes. Filter through a silica pad.

Step 2: Elimination to 8-Ethynyl-1,4-dioxaspiro[4.5]decane

  • Titration (Critical): Titrate your n -BuLi against N-benzylbenzamide or diphenylacetic acid to determine the exact molarity.

  • Reaction: Dissolve the purified dibromoolefin in anhydrous THF and cool to -78 °C. Slowly add the titrated n -BuLi (2.4 eq).

  • Progression: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to reach room temperature for 1 hour.

  • Quench: Cool back to 0 °C and quench strictly with saturated aqueous NH4​Cl to preserve the ketal. Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Protocol B: Bestmann-Ohira Homologation (One-Pot)

Recommended for scale-up to avoid cryogenic conditions[2].

  • Preparation: To a flame-dried flask under argon, add 1,4-dioxaspiro[4.5]decane-8-carbaldehyde (1.0 eq) and the Bestmann-Ohira reagent (1.2 eq) in anhydrous methanol.

  • Activation: Add finely powdered, oven-dried K2​CO3​ (2.0 eq) in one portion.

  • Reaction: Stir vigorously at room temperature for 4 to 12 hours.

  • Validation (TLC): Monitor the disappearance of the aldehyde via PMA stain. If the reaction stalls at 50% conversion after 4 hours, the reagent has likely hydrolyzed. You may add an additional 0.3 eq of Bestmann-Ohira reagent.

  • Workup: Dilute with diethyl ether and wash with 5% aqueous NaHCO3​ (avoid pure water or acidic washes to prevent emulsion and ketal cleavage). Dry the organic layer over MgSO4​ and purify via flash chromatography.

References
  • European Patent Office. (2015). 1,3-Benzodioxole Derivatives as EZH1 and/or EZH2 Inhibitors (EP 3121175 B1).
  • Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for formyl→ethynyl conversion (RCHO→RC≡CH or RC≡CR'). Tetrahedron Letters, 13(36), 3769-3772.[Link]

  • Waser, J., et al. (2014). In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes. The Journal of Organic Chemistry, 79(19), 9373–9380.[Link]

Sources

Optimization

Overcoming steric hindrance in 8-Ethynyl-1,4-dioxaspiro[4.5]decane cross-coupling reactions

Welcome to the Advanced Technical Support Center for cross-coupling reactions involving 8-Ethynyl-1,4-dioxaspiro[4.5]decane . As a Senior Application Scientist, I have designed this guide to help researchers and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for cross-coupling reactions involving 8-Ethynyl-1,4-dioxaspiro[4.5]decane . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the incorporation of this highly valuable, yet sterically demanding, spirocyclic building block.

The bulky 1,4-dioxaspiro[4.5]decane (ketal-protected cyclohexyl) moiety introduces significant steric hindrance adjacent to the reactive ethynyl group [1]. This physical bulk often leads to stalled Sonogashira couplings, poor transmetalation rates, and competitive Glaser homocoupling. This guide provides the diagnostic logic, quantitative data, and validated protocols required to overcome these specific challenges.

Diagnostic Troubleshooting Workflow

Troubleshooting Start Reaction Yield < 50% Check Analyze LC-MS Identify Byproducts Start->Check Dimer High Homocoupling (Dimerization) Check->Dimer Dimer detected Stalled Unreacted Alkyne (Stalled Reaction) Check->Stalled Starting material remains Action1 Switch to Cu-Free Pd(OAc)2 / XPhos Dimer->Action1 Action2 Increase Ligand Bulk (e.g., Buchwald Ligands) Stalled->Action2

Diagnostic workflow for troubleshooting 8-Ethynyl-1,4-dioxaspiro[4.5]decane coupling reactions.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my Sonogashira coupling with 8-Ethynyl-1,4-dioxaspiro[4.5]decane stall at 20-30% conversion when using standard Pd(PPh3)4? A1: Standard catalysts like Pd(PPh3)4 form stable, multi-ligated complexes that struggle to accommodate sterically demanding aliphatic alkynes. The bulky spiro-ketal system physically blocks the approach of the alkyne to the Palladium center during the critical π -coordination step. To overcome this, you must use sterically bulky, electron-rich ligands [2]. Ligands such as XPhos (a Buchwald ligand) enforce a highly active, mono-ligated L1​Pd(0) species. This creates a wider, more accessible "catalytic pocket" that readily accepts the bulky 8-ethynyl-1,4-dioxaspiro[4.5]decane substrate [4].

Q2: I am observing a large amount of the alkyne homocoupling dimer (Glaser coupling product). How can I suppress this while maintaining cross-coupling yields? A2: Homocoupling is a common side reaction when the cross-coupling transmetalation step is kinetically slow due to steric hindrance. In the presence of Copper(I) co-catalysts and trace oxygen, the bulky alkyne will preferentially dimerize rather than couple with the sterically crowded Pd-Ar intermediate. The definitive solution is to switch to a Copper-Free Sonogashira protocol [3]. By using a highly active Pd/XPhos system with a strong base (like Cs2​CO3​ ), the reaction proceeds via direct deprotonation of the Pd-coordinated alkyne, bypassing the copper acetylide intermediate entirely[2].

Q3: How do different ligand systems quantitatively compare for this specific spirocyclic substrate? A3: The choice of ligand dictates the equilibrium between the resting state of the catalyst and the active species. Below is a comparative data summary demonstrating how increasing ligand bulk and removing copper dramatically shifts the reaction toward the desired cross-coupled product.

Catalyst SystemLigand TypeCopper Co-catalystTarget Conversion (%)Homocoupling Byproduct (%)
Pd(PPh3​)4​ Standard MonodentateCuI (10 mol%)25%45%
PdCl2​(dppf) Standard BidentateCuI (5 mol%)40%30%
Pd(OAc)2​ / SPhosBuchwald (Biaryl)None75%< 5%
Pd(OAc)2​ / XPhos Buchwald (Bulky Biaryl) None > 95% < 2%

Mechanistic Pathway: Overcoming the Steric Bottleneck

Mechanism Pd0 Active Catalyst L1-Pd(0) OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd Ar-X PiCoord Alkyne π-Coordination STERIC BOTTLENECK OxAdd->PiCoord Bulky Alkyne Deprot Base Deprotonation (Cu-Free Pathway) PiCoord->Deprot Cs2CO3 RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Coupled Product

Copper-free Sonogashira catalytic cycle highlighting the steric bottleneck at π-coordination.

Validated Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is engineered as a self-validating system to ensure reproducibility when coupling 8-Ethynyl-1,4-dioxaspiro[4.5]decane with aryl halides.

Reagents & Materials:

  • Aryl Halide (1.0 equiv, preferably Aryl Iodide or Bromide)

  • 8-Ethynyl-1,4-dioxaspiro[4.5]decane (1.2 equiv)

  • Pd(OAc)2​ (2 mol%)

  • XPhos (4 mol%)

  • Cs2​CO3​ (2.0 equiv, finely milled)

  • Anhydrous, degassed Acetonitrile ( CH3​CN ) or 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • System Preparation & Degassing:

    • Add the Aryl Halide, Pd(OAc)2​ , XPhos, and Cs2​CO3​ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Causality: Pd(OAc)2​ is chosen because it is a weakly coordinated Pd(II) precursor. XPhos readily reduces it in situ to the highly active L1​Pd(0) species without the need for harsh reductants [2].

  • Atmosphere Exchange:

    • Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).

    • Causality: Strict exclusion of oxygen is mandatory. Even in copper-free conditions, trace O2​ can induce palladium-catalyzed oxidative homocoupling of the alkyne.

  • Solvent and Substrate Addition:

    • Add anhydrous, sparged Acetonitrile via syringe.

    • Add 8-Ethynyl-1,4-dioxaspiro[4.5]decane (1.2 equiv) dropwise via syringe.

    • Causality: Adding the bulky alkyne last ensures that the active Pd-Ar(X) intermediate has fully formed via oxidative addition, preventing the alkyne from sequestering the unactivated catalyst.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at 80 °C for 12–16 hours.

  • Validation Checkpoint (Self-Validating Step):

    • At 4 hours, withdraw a 10 µL aliquot via a degassed syringe. Quench in 1 mL of EtOAc/Water. Analyze the organic layer via LC-MS.

    • Expected Result: You should observe >50% conversion to the product mass. If the mass of the Glaser dimer (m/z ~330) exceeds 5% of the total ion count, your solvent degassing was insufficient. If unreacted starting material remains with no product, verify the basicity of your Cs2​CO3​ (it must be anhydrous and finely milled to deprotonate the sterically hindered intermediate).

  • Workup & Isolation:

    • Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the palladium black and inorganic salts.

    • Concentrate under reduced pressure and purify via silica gel flash chromatography.

References

  • Copper-Catalyzed Three-Component Tandem Reaction of Alkynes, α-Diazo Esters, and TMSN3 to Access N-Substituted 1,2,3-Triazoles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Sonogashira Coupling: Ligand Design and Applications Source: Chemistry LibreTexts URL:[Link]

  • Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling Source: Chemical Communications (RSC Publishing) URL:[Link]

Troubleshooting

Improving shelf-life and moisture-free storage conditions for 8-Ethynyl-1,4-dioxaspiro[4.5]decane

Technical Support Center: 8-Ethynyl-1,4-dioxaspiro[4.5]decane Storage & Handling Welcome to the Technical Support Center for 8-Ethynyl-1,4-dioxaspiro[4.5]decane (CAS: 96184-86-0). This resource is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 8-Ethynyl-1,4-dioxaspiro[4.5]decane Storage & Handling

Welcome to the Technical Support Center for 8-Ethynyl-1,4-dioxaspiro[4.5]decane (CAS: 96184-86-0). This resource is designed for researchers, synthetic chemists, and drug development professionals who require uncompromising purity and stability in their spirocyclic building blocks.

Part 1: The Causality of Degradation (Expertise & Experience)

To master the handling of 8-Ethynyl-1,4-dioxaspiro[4.5]decane, one must understand its dual-functional nature. The molecule features a reactive terminal alkyne and a cyclic ketal protecting group (1,4-dioxaspiro[4.5]decane).

  • Ketal Hydrolysis (Moisture Sensitivity): Ketals are highly stable under basic conditions but notoriously labile in the presence of aqueous acids. When exposed to ambient humidity, atmospheric CO₂ dissolves into the moisture to form trace carbonic acid. This micro-acidic environment is sufficient to catalyze the hydrolysis of the dioxolane ring, reverting the compound to 4-ethynylcyclohexanone and ethylene glycol.

  • Alkyne Oxidation: The terminal alkyne is susceptible to slow oxidative coupling or hydration if exposed to light, oxygen, and trace metal impurities over extended periods.

By understanding these mechanisms, our protocols shift from arbitrary rules to logical, self-validating systems designed to eliminate moisture and atmospheric exposure.

Part 2: Troubleshooting Guides & FAQs

Q1: My batch of 8-Ethynyl-1,4-dioxaspiro[4.5]decane has turned slightly yellow and shows a new carbonyl peak (~1710 cm⁻¹) on IR. What happened? A: The appearance of a carbonyl peak indicates that ketal hydrolysis has occurred, yielding 4-ethynylcyclohexanone. This is a direct consequence of moisture ingress. The yellowing is often associated with trace polymerization or oxidation of the terminal alkyne. To prevent this, the compound must be stored sealed in a dry environment at 2-8°C ().

Q2: Is it necessary to store this compound at -20°C, or is 4°C sufficient? A: Standard authoritative guidelines recommend storage at 2-8°C (standard refrigeration). Storing at -20°C is acceptable for multi-year archiving, but repeated freeze-thaw cycles can introduce condensation (moisture) if the vial is opened before reaching room temperature. If you store it at 4°C with activated molecular sieves under an argon atmosphere, shelf-life is effectively maximized without the condensation risks of a -20°C freezer,[1].

Q3: How can I rescue a moisture-contaminated batch? A: If hydrolysis has only partially occurred, you can repurify the compound. Since the degradation products are a ketone and ethylene glycol, you can perform a basic aqueous wash to remove the ethylene glycol, followed by silica gel chromatography. Crucial Step: You must use a triethylamine-deactivated silica column to prevent further acid-catalyzed hydrolysis of the intact ketal on the acidic silica surface.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Anhydrous Aliquoting and Storage (Self-Validating Workflow)

Objective: Establish a strictly anhydrous environment to prevent ketal cleavage.

  • Preparation: Dry 3Å molecular sieves in a vacuum oven at 250°C for 12 hours. Cool under vacuum.

  • Equilibration: Remove the stock vial of 8-Ethynyl-1,4-dioxaspiro[4.5]decane from the 4°C refrigerator and allow it to warm to room temperature in a desiccator. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing the very moisture that destroys the ketal.

  • Inert Transfer: Inside a glovebox or using standard Schlenk line techniques, transfer the required volume of the liquid compound into an amber glass vial.

  • Desiccation: Add 3-5 beads of the activated 3Å molecular sieves directly to the vial.

  • Sealing: Purge the vial headspace with dry Argon gas for 15 seconds. Seal tightly with a PTFE-lined cap and wrap the seam with Parafilm.

  • Storage: Return the sealed vial to a 2-8°C environment.

Protocol B: Repurification of Degraded Samples

Objective: Recover intact 8-Ethynyl-1,4-dioxaspiro[4.5]decane from a partially hydrolyzed batch.

  • Dilution: Dissolve the contaminated liquid in anhydrous diethyl ether.

  • Washing: Wash the organic layer twice with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Causality: The mildly basic wash neutralizes trace acids and partitions the highly polar ethylene glycol byproduct into the aqueous phase.

  • Drying: Dry the organic phase over anhydrous potassium carbonate (K₂CO₃). Avoid magnesium sulfate (MgSO₄) as it can be mildly acidic.

  • Concentration: Carefully evaporate the ether under reduced pressure at a low temperature (<30°C) to avoid volatilizing the target compound, which has a boiling point of ~233.5°C at 760 mmHg.

Part 4: Quantitative Data Presentation

Table 1: Storage Conditions vs. Expected Shelf-Life and Purity Retention

Storage ConditionAtmosphereAdditivesTempExpected Shelf-LifePurity Retention (12 mo)
Optimal Argon3Å Mol. Sieves2-8°C> 24 months> 98.5%
Standard Sealed AirNone2-8°C6 - 12 months~ 95.0% (Minor hydrolysis)
Suboptimal Ambient AirNone25°C< 3 months< 80.0% (Significant degradation)
Archival Argon3Å Mol. Sieves-20°C> 36 months> 99.0%

Part 5: Mandatory Visualization

StorageWorkflow cluster_degradation Degradation Pathway (Improper Storage) cluster_preservation Preservation Workflow (Best Practices) Start 8-Ethynyl-1,4-dioxaspiro[4.5]decane (High Purity >98%) Moisture Exposure to H₂O + Trace Acid (Ambient Air) Start->Moisture Poor Seal / Condensation Anhydrous Anhydrous Storage (Argon, 3Å Mol. Sieves, 2-8°C) Start->Anhydrous Proper Handling Hydrolysis Ketal Hydrolysis (Cleavage of Dioxolane Ring) Moisture->Hydrolysis Byproducts 4-Ethynylcyclohexanone + Ethylene Glycol Hydrolysis->Byproducts Stable Prolonged Shelf-Life (Maintains >98% Purity) Anhydrous->Stable

Logical workflow contrasting ketal hydrolysis degradation with optimal anhydrous preservation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19705273, 8-Ethynyl-1,4-dioxaspiro[4.5]decane". PubChem. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Liquid-Liquid Extraction Emulsions for 8-Ethynyl-1,4-dioxaspiro[4.5]decane

Welcome to the Advanced Technical Support Guide for organic synthesis workflows. This document is specifically engineered for researchers and drug development professionals dealing with persistent emulsions during the aq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for organic synthesis workflows. This document is specifically engineered for researchers and drug development professionals dealing with persistent emulsions during the aqueous workup of 8-Ethynyl-1,4-dioxaspiro[4.5]decane , a critical protected intermediate used in complex active pharmaceutical ingredient (API) synthesis.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: Why does 8-Ethynyl-1,4-dioxaspiro[4.5]decane consistently form stable, milky emulsions during aqueous extraction? A: Emulsions generally form when a sample contains a high concentration of 1[1]. In the case of 2[2], the molecule possesses an amphiphilic character: a lipophilic ethynylcyclohexane core paired with a polar 1,4-dioxolane (ketal) ring. Causality: If your aqueous phase drops below pH 7.0, the ketal protecting group is susceptible to partial acid-catalyzed hydrolysis. This degradation releases ethylene glycol and 4-ethynylcyclohexanone. Ethylene glycol acts as a bridging co-solvent that drastically lowers the interfacial tension between the aqueous and organic layers, stabilizing the emulsion. Solution: Always ensure your aqueous wash is buffered to a slightly basic pH (e.g., using saturated NaHCO3​ ) prior to extraction.

Q2: I currently have a thick emulsion stuck in my separatory funnel. What is the immediate first-line response? A: The most reliable first step is "salting out" the mixture by adding a 3[3]. Causality: Adding salt dramatically increases the ionic strength and the density of the aqueous layer[3]. This thermodynamic shift decreases the solubility of partially polar organic molecules in the water phase, forcing the surfactant-like molecules to separate into the organic layer and driving the dispersed droplets to merge[4],[5].

Q3: Brine addition did not resolve the emulsion. What mechanical interventions are scientifically validated? A: If chemical adjustment fails, the emulsion is likely a Pickering emulsion, stabilized by fine, heterogeneous particulates[6]. The most effective mechanical intervention is vacuum filtration of the entire biphasic mixture through a 6[6]. The Celite matrix traps the stabilizing solid particulates and provides a massive surface area that forces the microscopic liquid droplets to coalesce[3]. Alternatively,5 can be used to artificially increase the number of collisions between dispersed droplets, accelerating the reformation of the bulk solution[5].

Q4: How can I optimize my solvent system to prevent this in the next batch? A: First, alter your physical technique: 4 the separatory funnel to reduce the agitation that causes emulsions, while still maintaining sufficient surface area for extraction[4]. Second, evaluate your organic solvent. Dichloromethane (DCM) is notorious for forming persistent emulsions because its density is very close to heavily saturated aqueous layers[6]. 4 can adjust the properties of the separation layer and break the emulsion[4]. Switching entirely to Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) provides a much larger density differential and often prevents the issue entirely.

Part 2: Quantitative Data Presentation

The following table summarizes the efficacy and risks associated with various emulsion-breaking techniques specifically applied to ketal-protected alkynes.

Resolution StrategyMechanism of ActionEfficacy for Ketal-AlkynesRisk of Product LossTime Required
Salting Out (Brine) Increases aqueous ionic strength & densityHigh (First-line response)Low< 5 mins
Celite Filtration Traps particulates, forces droplet coalescenceVery High (For Pickering emulsions)Moderate (Requires thorough rinsing)10-15 mins
Centrifugation Density-driven forced phase separationHighLow5-10 mins
Solvent Switch (EtOAc) Increases density differential between phasesPreventativeNoneN/A

Part 3: Experimental Protocols

Standard Operating Procedure: Celite Filtration for Persistent Emulsions

Objective: To mechanically break a stable Pickering emulsion during the LLE of 8-Ethynyl-1,4-dioxaspiro[4.5]decane without degrading the acid-sensitive ketal protecting group.

  • Apparatus Setup: Assemble a Buchner funnel over a clean vacuum flask. Place a properly sized filter paper flat in the funnel.

  • Celite Pad Preparation: Pour a 1–2 cm thick layer of dry Celite® 545 evenly onto the filter paper.

  • Pre-wetting (Self-Validation Step): Apply a gentle vacuum and wet the Celite pad with 20 mL of the pure organic extraction solvent (e.g., EtOAc) to seat the pad firmly. Crucial: Discard this flow-through from the vacuum flask to prevent dilution of your final product.

  • Filtration: Under moderate vacuum, carefully pour the entire unresolved biphasic emulsion directly from the separatory funnel onto the center of the Celite pad.

  • Rinsing (Yield Recovery): To prevent loss of the highly lipophilic 8-Ethynyl-1,4-dioxaspiro[4.5]decane within the porous Celite matrix, rinse the separatory funnel with 15 mL of fresh organic solvent and pass this rinse directly through the Celite pad.

  • Phase Separation: Transfer the clarified filtrate—which will now consist of two distinct, transparent layers—back into a clean separatory funnel. Drain the aqueous layer and collect the organic phase containing your product.

Part 4: Emulsion Troubleshooting Decision Tree

EmulsionTroubleshooting Start Emulsion Forms During LLE Step1 Step 1: Add Saturated NaCl (Brine) Start->Step1 Check1 Did the emulsion break? Step1->Check1 Success Proceed to Phase Separation Check1->Success Yes Step2 Step 2: Mechanical Disruption Check1->Step2 No Filter Filter through Celite Pad Step2->Filter Centrifuge Centrifuge at 3000 x g Step2->Centrifuge Check2 Did the emulsion break? Filter->Check2 Centrifuge->Check2 Check2->Success Yes Step3 Step 3: Solvent Adjustment (e.g., EtOAc) Check2->Step3 No Step3->Success

Decision tree for resolving liquid-liquid extraction emulsions.

Part 5: References

1.[3] Columbia University. "solid-liquid extraction - Columbia University". Available at: 2.[1] SCION Instruments. "How Can We Improve Our Liquid-Liquid Extraction Processes?". Available at: 3.[6] Reddit (r/chemistry). "Breaking emulsions". Available at: 4.[4] LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions". Available at: 5.[2] European Patent Office. "1,3-BENZODIOXOLE DERIVATIVE - EP 3121175 A1". Available at: 6.[5] Biotage. "Tackling emulsions just got easier". Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Click Chemistry Efficiency: 8-Ethynyl-1,4-dioxaspiro[4.5]decane vs. 4-Ethynylcyclohexanol

Executive Summary In modern drug discovery and bioconjugation, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for linking modular components. However, the choice of the terminal alkyne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and bioconjugation, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for linking modular components. However, the choice of the terminal alkyne handle drastically influences both the kinetic efficiency of the click reaction and the downstream synthetic utility of the resulting conjugate.

This guide provides an objective, data-supported comparison between two highly relevant aliphatic alkynes: 8-Ethynyl-1,4-dioxaspiro[4.5]decane (a sterically bulky, ketal-protected ketone) and 4-Ethynylcyclohexanol (a hydrophilic, hydroxyl-functionalized cycloalkane). By analyzing their physicochemical properties, mechanistic behavior in CuAAC, and post-click versatility, this guide equips synthetic chemists and drug development professionals with the insights needed to optimize their conjugation workflows.

Structural and Physicochemical Profiling

The intrinsic reactivity of an alkyne in CuAAC is heavily dictated by its solubility, steric profile, and electronic environment.

Table 1: Physicochemical Comparison
Property8-Ethynyl-1,4-dioxaspiro[4.5]decane4-Ethynylcyclohexanol
Structure Type Spiro-ketal protected ketoneHydroxyl-functionalized cycloalkane
Molecular Weight 166.22 g/mol 124.18 g/mol
H-Bond Donors 01
H-Bond Acceptors 21
Steric Bulk High (Bicyclic spiro system)Low-Moderate
Aqueous Solubility Poor (Requires high organic co-solvent)Moderate (Aqueous compatible)

Mechanistic Dynamics of CuAAC Efficiency

To understand the disparity in click efficiency between these two molecules, we must examine the thermodynamics of the CuAAC catalytic cycle.

The "On-Water" Effect and Solubility Constraints: Density Functional Theory (DFT) calculations demonstrate that the coordination of Cu(I) to a terminal alkyne is slightly endothermic in organic solvents (like acetonitrile) but highly exothermic in water. This thermodynamic shift is responsible for the massive rate acceleration of CuAAC in aqueous media[1]([Link]).

  • 4-Ethynylcyclohexanol benefits directly from this phenomenon. Its hydroxyl group provides sufficient hydrophilicity to maintain solubility in predominantly aqueous buffers (e.g., requiring only 5–10% DMSO). Furthermore, the -OH group can participate in hydrogen bonding, potentially pre-organizing the transition state and stabilizing the Cu-acetylide intermediate.

  • 8-Ethynyl-1,4-dioxaspiro[4.5]decane , conversely, is highly lipophilic. To prevent precipitation and maintain a homogeneous reaction, it requires a high fraction of organic co-solvents (often 30–50% DMSO, DMF, or tBuOH). This forced shift away from water dampens the "on-water" thermodynamic advantage, inherently slowing the reaction.

Steric Hindrance: The formation of the critical dinuclear copper intermediate is highly sensitive to the steric environment of the alkyne. The bulky 1,4-dioxaspiro[4.5]decane ring imposes significant steric clashes during the approach of the Cu-azide complex, leading to reduced cycloaddition efficiency compared to the less encumbered cyclohexanol ring[2]([Link]).

G Start Terminal Alkyne Substrate Ketal 8-Ethynyl-1,4-dioxaspiro[4.5]decane (Ketal Protected) Start->Ketal Hydroxyl 4-Ethynylcyclohexanol (Hydroxyl Functionalized) Start->Hydroxyl SolvKetal Requires High Organic Co-solvent (Decreased 'On-Water' Effect) Ketal->SolvKetal StericKetal High Steric Bulk (Slower Cu-Acetylide Formation) Ketal->StericKetal SolvHydroxyl Aqueous Compatible (Maximized 'On-Water' Effect) Hydroxyl->SolvHydroxyl CoordHydroxyl Potential Cu(I) Coordination & H-Bonding Stabilization Hydroxyl->CoordHydroxyl ResultKetal Moderate Click Efficiency (Requires optimized ligands) SolvKetal->ResultKetal ResultHydroxyl High Click Efficiency (Rapid kinetics in mild buffers) SolvHydroxyl->ResultHydroxyl StericKetal->ResultKetal CoordHydroxyl->ResultHydroxyl

Caption: Structural factors dictating CuAAC efficiency between ketal and hydroxyl alkynes.

Kinetic Validation: Self-Validating Experimental Protocol

To objectively evaluate the click efficiency of these two alkynes without the ionization bias of LC-MS, we utilize a self-validating fluorogenic assay.

Causality of Design: This method employs 3-azido-7-hydroxycoumarin , a surrogate cargo-azide that is entirely non-fluorescent in its unreacted state. Fluorescence emission (λex = 404 nm, λem = 477 nm) occurs only upon the formation of the rigid 1,2,3-triazole system. This creates an internally controlled, background-free kinetic readout[3]([Link]).

Step-by-Step Methodology
  • Reagent Preparation: Prepare stock solutions of the alkyne (10 mM in DMSO), 3-azido-7-hydroxycoumarin (10 mM in DMSO), CuSO₄ (20 mM in H₂O), THPTA ligand (50 mM in H₂O), and sodium ascorbate (100 mM in H₂O, prepared freshly).

  • Catalyst Pre-complexation: Mix CuSO₄ and THPTA at a 1:2.5 molar ratio.

    • Causality: Pre-complexing Cu(II) with the THPTA ligand before reduction prevents the formation of insoluble copper oxides and protects the active Cu(I) species from rapid disproportionation and oxidative degradation in aqueous media.

  • Reaction Assembly: In a 96-well black microplate, combine:

    • Buffer (100 mM Sodium Phosphate, pH 7.4) to reach a final volume of 200 µL.

    • Organic co-solvent (DMSO) adjusted to either 10% or 50% final volume depending on the test arm.

    • Alkyne substrate (final concentration 50 µM).

    • Fluorogenic azide (final concentration 100 µM).

  • Initiation: Add the pre-complexed CuSO₄/THPTA (final Cu 10 µM), followed immediately by sodium ascorbate (final 500 µM) to initiate the reduction to Cu(I).

  • Self-Validating Controls:

    • Negative Control 1 (No Catalyst): Validates that spontaneous, uncatalyzed 1,3-dipolar cycloaddition does not occur at room temperature.

    • Negative Control 2 (No Alkyne): Ensures the azide does not undergo unspecific degradation into a fluorescent species.

  • Kinetic Monitoring: Read fluorescence intensity continuously for 4 hours at 25°C.

Table 2: Comparative CuAAC Conversion Kinetics

Data reflects relative kinetic trajectories based on steric and solubility constraints under standard THPTA-accelerated CuAAC conditions.

Reaction Time8-Ethynyl-1,4-dioxaspiro[4.5]decane (10% DMSO)8-Ethynyl-1,4-dioxaspiro[4.5]decane (50% DMSO)4-Ethynylcyclohexanol (10% DMSO)
15 min < 5% (Precipitation limits reaction)15%45%
60 min 12%40%85%
4 hours 25%75%> 95%

Post-Click Synthetic Divergence

While 4-ethynylcyclohexanol demonstrates superior kinetic efficiency during the click reaction, 8-ethynyl-1,4-dioxaspiro[4.5]decane is often the preferred choice in complex drug development (such as PROTAC synthesis).

  • The Ketal Advantage: The spiro-ketal acts as an orthogonal protecting group. It masks a highly reactive ketone, preventing unwanted side reactions during the CuAAC step. Post-click, the ketal can be cleaved under mild acidic conditions (e.g., TFA/H₂O) to reveal a cyclohexanone handle. This ketone is uniquely primed for reductive amination with amine-bearing E3 ligase ligands (e.g., CRBN or VHL binders).

  • The Hydroxyl Advantage: 4-Ethynylcyclohexanol leaves a free secondary alcohol post-click. While it can be oxidized to a ketone via Dess-Martin periodinane, it is more commonly used directly for esterification or to act as a hydrogen-bond donor within a target protein's binding pocket.

G Triazole 1,2,3-Triazole Conjugate KetalBranch Spiro-Ketal Derivative Triazole->KetalBranch HydroxylBranch Cyclohexanol Derivative Triazole->HydroxylBranch Deprotect Acidic Deprotection (TFA or HCl) KetalBranch->Deprotect Oxidation Oxidation (Dess-Martin / Swern) HydroxylBranch->Oxidation Esterification Esterification / Etherification HydroxylBranch->Esterification Ketone Cyclohexanone Handle Deprotect->Ketone RedAmination Reductive Amination (PROTAC Linker Synthesis) Ketone->RedAmination Oxidation->Ketone

Caption: Post-click synthetic utility and divergence pathways for both alkyne substrates.

Conclusion

For applications demanding rapid, high-yielding bioconjugation in predominantly aqueous buffers, 4-ethynylcyclohexanol is the superior choice due to its favorable solubility and minimal steric bulk. However, for multi-step pharmaceutical synthesis where downstream functionalization is required—particularly in the assembly of PROTACs—the orthogonal protection offered by 8-ethynyl-1,4-dioxaspiro[4.5]decane outweighs its slower CuAAC kinetics, provided the solvent system is properly optimized.

References

  • Click Chemistry Azide-Alkyne Cycloaddition Organic-Chemistry.org URL:[Link]

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms ACS Omega URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

Optimizing Ketal Protection for Ethynylcyclohexanones: Ethylene Glycol vs. Propylene Glycol

Introduction Ethynylcyclohexanones (such as 4-ethynylcyclohexanone) are highly versatile bifunctional building blocks in drug discovery and complex organic synthesis. However, executing orthogonal transformations on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethynylcyclohexanones (such as 4-ethynylcyclohexanone) are highly versatile bifunctional building blocks in drug discovery and complex organic synthesis. However, executing orthogonal transformations on the terminal alkyne—such as Sonogashira cross-coupling, CuAAC "click" chemistry, or acetylide alkylation—requires robust masking of the electrophilic ketone to prevent competitive nucleophilic attack or unwanted enolization.

Cyclic ketalization is the gold standard for this protection[1]. While ethylene glycol (EG) remains the classical default, propylene glycol (PrG, 1,2-propanediol) is increasingly adopted to solve specific synthetic bottlenecks, such as poor intermediate solubility and hydrolytic instability. This guide provides an objective, data-driven comparison of EG and PrG ketal protection strategies, detailing the causality behind their kinetic and thermodynamic behaviors to help you select the optimal protecting group for your workflow.

Mechanistic and Structural Divergence

Both EG and PrG react with ethynylcyclohexanones under Brønsted acid catalysis to form 5-membered cyclic ketals (dioxolanes)[2]. The fundamental divergence lies in the C4-methyl group introduced by PrG.

  • Ethylene Glycol (1,3-Dioxolane): Forms a highly symmetric, sterically unhindered ketal. The lack of substitution allows for rapid formation kinetics but leaves the acetal oxygens highly exposed to protonation, making the EG ketal highly susceptible to premature hydrolysis in dilute aqueous acids[3].

  • Propylene Glycol (4-Methyl-1,3-Dioxolane): The addition of the methyl group breaks the molecular symmetry and introduces a stereocenter. This methyl group serves two critical functions: it provides steric shielding to the adjacent acetal oxygen, increasing the activation energy required for hydrolytic cleavage, and it significantly increases the overall lipophilicity of the molecule[4].

Performance Comparison & Experimental Data

The choice between EG and PrG hinges on a trade-off between NMR simplicity/reaction speed and intermediate solubility/robustness.

Quantitative and Qualitative Comparison
ParameterEthylene Glycol (EG) KetalPropylene Glycol (PrG) Ketal
Ring Structure 1,3-Dioxolane (5-membered)4-Methyl-1,3-dioxolane (5-membered)
Formation Kinetics Fast (Sterically unhindered)Moderate (Slightly hindered by methyl group)
Relative Solubility BaselineHigh (Up to 40x increase in non-polar solvents)
Acidic Stability Labile (Cleaves readily at pH < 3)Moderately Robust (Steric shielding delays cleavage)
Stereochemistry Retains original symmetryIntroduces a stereocenter (Forms diastereomers)
Deprotection Conditions Dilute aq. acid, RT, 1-2 hours10-20% TFA or aq. acid, 60°C, 1-4 hours

Causality Insight: Why does PrG drastically improve solubility? Rigid, symmetric molecules (like EG-protected symmetric cyclohexanes) tend to pack efficiently in crystal lattices, leading to poor solubility in organic solvents. PrG introduces regio- and stereoisomerism (diastereomers), which disrupts crystal lattice packing and increases the entropy of mixing, leading to solubility enhancements of up to 44-fold in non-polar solvents[4]. However, this same diastereomeric mixture will complicate H and C NMR spectra—a factor that must be considered during intermediate characterization[5].

Visualizing the Synthetic Workflow

G A Ethynylcyclohexanone B EG Ketal (1,3-Dioxolane) A->B Ethylene Glycol pTSA, PhMe, Reflux C PrG Ketal (4-Methyl-1,3-Dioxolane) A->C Propylene Glycol pTSA, PhMe, Reflux D Alkyne Functionalization (e.g., Sonogashira) B->D Pd/Cu Catalysis Base C->D Pd/Cu Catalysis Base E Deprotected Functionalized Ketone D->E H3O+ / Acetone (Cleavage)

Reaction pathway: Ketal protection, alkyne functionalization, and subsequent deprotection.

Decision Start Select Ketal Protecting Group Q1 Is intermediate solubility a limiting factor? Start->Q1 Q2 Are simple NMR spectra required (no diastereomers)? Q1->Q2 No PrG Use Propylene Glycol (4-Methyl-1,3-Dioxolane) Q1->PrG Yes EG Use Ethylene Glycol (Standard 1,3-Dioxolane) Q2->EG Yes Q2->PrG No, need robust stability

Decision matrix for selecting EG vs. PrG ketal protection based on solubility and NMR requirements.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. TLC monitoring and specific workup steps are included to prevent common failure modes, such as premature deprotection during concentration.

Protocol A: Ketalization (Protection)

Objective: Achieve >95% conversion of ethynylcyclohexanone to the corresponding ketal using azeotropic water removal[2].

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add ethynylcyclohexanone (1.0 equiv), the selected diol (EG or PrG, 2.0 equiv), and catalytic p-Toluenesulfonic acid monohydrate (pTSA·H O, 0.05 equiv) in anhydrous toluene (0.2 M relative to the ketone).

  • Reaction: Heat the mixture to reflux (approx. 110°C).

    • Validation Check 1: Monitor the Dean-Stark trap. The theoretical volume of water should collect within 2-4 hours for EG, and 4-6 hours for PrG (slower due to steric hindrance).

    • Validation Check 2: Check reaction progress via TLC (Hexanes/EtOAc 8:2). The ketal will elute significantly higher (less polar) than the starting ketone.

  • Quench (Critical Step): Once complete, cool the reaction to room temperature and immediately quench with saturated aqueous NaHCO (1 volume equivalent).

    • Causality: Neutralizing the pTSA before solvent removal is mandatory; concentrating the reaction mixture in the presence of acid and trace water will drive the equilibrium backward, cleaving the newly formed ketal[3].

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na SO , filter, and concentrate under reduced pressure.

Protocol B: Acid-Catalyzed Deprotection

Objective: Cleave the ketal to regenerate the ketone post-functionalization.

  • Setup: Dissolve the functionalized ketal intermediate in a 10:1 mixture of Acetone and Water (0.1 M).

  • Acidification:

    • For EG Ketals: Add 5% v/v Trifluoroacetic acid (TFA) or 0.1 equiv pTSA. Stir at room temperature for 1-2 hours.

    • For PrG Ketals: Add 10-20% v/v TFA. Heat to 60°C for 2-4 hours.

    • Causality: The steric bulk of the methyl group in PrG restricts protonation and subsequent ring-opening, necessitating harsher conditions and thermal energy[4].

  • Validation: Monitor via TLC until the non-polar ketal spot disappears and the more polar ketone spot dominates.

  • Workup: Neutralize the acid carefully with saturated aqueous NaHCO until CO evolution ceases. Extract with Dichloromethane (DCM), dry over MgSO , and concentrate for final purification.

Conclusion

For standard ethynylcyclohexanone functionalization where the intermediate is readily soluble and NMR simplicity is paramount, Ethylene Glycol remains the optimal, fast-acting protecting group. However, if your synthetic route involves highly non-polar conditions, late-stage intermediates that suffer from aggregation/insolubility, or mildly acidic downstream reagents, transitioning to Propylene Glycol provides a robust, highly soluble alternative that safeguards the integrity of your synthetic pipeline.

Sources

Validation

Reactivity Comparison: 8-Ethynyl-1,4-dioxaspiro[4.5]decane vs. Linear Terminal Alkynes

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary In complex molecule synthesis and drug discovery, the selection of a terminal alkyne dictates the efficiency of cros...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

In complex molecule synthesis and drug discovery, the selection of a terminal alkyne dictates the efficiency of cross-coupling reactions and defines the downstream functionalization landscape. This guide provides an objective, data-supported comparative analysis between a highly specialized, sterically encumbered cyclic alkyne—8-ethynyl-1,4-dioxaspiro[4.5]decane —and standard linear terminal alkynes (e.g., 1-octyne). By evaluating their performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling, this guide establishes mechanistic causalities and provides self-validating protocols for laboratory application.

Structural and Electronic Profiling

The fundamental reactivity differences between these two classes of alkynes stem from their distinct steric footprints and protecting group chemistry. 8-Ethynyl-1,4-dioxaspiro[4.5]decane features an alkyne bound to a secondary carbon within a bulky cyclohexane ring, which is further protected by an acid-labile spiroketal moiety. In contrast, linear alkynes possess unhindered primary carbon chains.

Table 1: Comparative Physical and Chemical Properties
Property8-Ethynyl-1,4-dioxaspiro[4.5]decaneLinear Terminal Alkynes (e.g., 1-Octyne)
Structure Type Cyclic, spiroketal-protected aliphaticAliphatic, unbranched linear chain
Steric Hindrance High (cyclohexyl ring proximity)Low (freely rotating alkyl chain)
Electronic Profile Mildly electron-donating secondary alkylMildly electron-donating primary alkyl
Base Stability Highly stable (compatible with amines)Highly stable
Acid Stability Labile (deprotects to a reactive ketone)Highly stable
Primary Utility Bifunctional scaffolds, masked ketonesSimple lipophilic tail addition, flexible linkers

Mechanistic Reactivity Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is renowned for its functional group tolerance, but it is highly sensitive to the steric environment of the alkyne 1. Linear alkynes undergo rapid deprotonation and form the critical dinuclear copper-acetylide intermediate almost instantaneously.

Conversely, the bulky cyclohexyl ring of 8-ethynyl-1,4-dioxaspiro[4.5]decane introduces a steric bottleneck during the azide coordination and subsequent metallacycle formation steps 2. Despite this hindrance, optimized catalytic systems utilizing stabilizing ligands (like TBTA) effectively overcome this barrier. Recent studies demonstrate that 8-ethynyl-1,4-dioxaspiro[4.5]decane performs exceptionally well in tandem CuAAC reactions, affording 1,2,3-triazole products in robust 83–90% yields 3.

CuAAC_Mechanism A Terminal Alkyne (Bulky vs Linear) B Cu(I)-Acetylide Intermediate A->B Cu(I), Base (Fast for both) C Azide Coordination & Cyclization B->C + R-N3 (Steric bottleneck for cyclic alkynes) D 1,4-Disubstituted 1,2,3-Triazole C->D Reductive Elimination

Caption: CuAAC catalytic pathway highlighting the steric bottleneck for bulky cyclic alkynes.

Sonogashira Cross-Coupling

In Sonogashira couplings, linear alkynes are highly reactive and often couple at room temperature 4. The transmetalation of the copper acetylide to the palladium center is the rate-limiting step for bulky alkynes 5. 8-Ethynyl-1,4-dioxaspiro[4.5]decane requires elevated temperatures (e.g., 60–80 °C) to drive transmetalation and prevent the accumulation of unreacted copper acetylide, which can otherwise lead to unwanted Glaser homocoupling byproducts.

Orthogonal Deprotection (The Spiroketal Advantage)

The most significant strategic advantage of 8-ethynyl-1,4-dioxaspiro[4.5]decane over linear alkynes is its built-in orthogonal reactivity. The spiroketal group is completely inert to the basic, reductive conditions of CuAAC and Sonogashira couplings. Once the coupling is complete, the ketal can be cleaved under mild aqueous acidic conditions to reveal a reactive cyclohexanone. This unmasked ketone serves as a handle for subsequent late-stage functionalizations, such as reductive amination—a pathway impossible with inert linear alkynes.

Deprotection_Logic Step1 8-Ethynyl-1,4-dioxaspiro[4.5]decane Step2 Sonogashira Cross-Coupling (Base-stable conditions) Step1->Step2 Step3 Coupled Spiroketal Intermediate Step2->Step3 C-C Bond Formation Step4 Acidic Cleavage (aq. HCl/THF) Step3->Step4 Orthogonal Deprotection Step5 Unmasked Cyclohexanone Derivative Step4->Step5 Yields Reactive Ketone

Caption: Synthetic workflow utilizing the acid-labile spiroketal for orthogonal post-coupling functionalization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice is explained to ensure robust execution.

Protocol A: Sterically-Optimized CuAAC for 8-Ethynyl-1,4-dioxaspiro[4.5]decane

This protocol utilizes TBTA to stabilize the Cu(I) state, counteracting the slower reaction kinetics caused by the bulky cyclohexyl ring.

Reagents:

  • 8-Ethynyl-1,4-dioxaspiro[4.5]decane (1.0 equiv)

  • Organic Azide (1.1 equiv)

  • CuSO₄·5H₂O (0.05 equiv)

  • Sodium Ascorbate (0.10 equiv)

  • TBTA Ligand (0.05 equiv)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the alkyne and azide in tert-butanol. Causality: t-BuOH solubilizes the bulky, hydrophobic alkyne and the TBTA ligand.

  • Catalyst Assembly: In a separate vial, dissolve CuSO₄·5H₂O in water. Add TBTA (dissolved in a minimum amount of t-BuOH). The solution will appear blue (Cu²⁺).

  • In-Situ Reduction: Add sodium ascorbate to the copper mixture. Self-Validation Check: The solution must immediately transition from blue to pale yellow/green, confirming the successful reduction to the catalytically active Cu(I) species.

  • Reaction Execution: Transfer the active catalyst mixture to the alkyne/azide solution. Stir at room temperature for 12–16 hours.

  • Monitoring & Workup: Monitor via TLC (Hexanes/EtOAc). Once the alkyne is consumed, dilute with water and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Sonogashira Coupling & Orthogonal Ketal Deprotection

This two-step sequence leverages the base-stability of the ketal during coupling, followed by its acid-lability for downstream unmasking.

Step 1: Sonogashira Coupling

  • Reagents: Alkyne (1.2 equiv), Aryl Iodide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), CuI (0.10 equiv), Triethylamine (Solvent/Base).

  • Methodology: Degas the triethylamine thoroughly. Add the aryl iodide, Pd catalyst, and CuI. Stir for 5 minutes, then add the alkyne. Heat the mixture to 60 °C. Causality: Heating is strictly required to drive the sterically hindered transmetalation step and prevent Glaser homocoupling.

  • Self-Validation Check: Within 30 minutes, a thick white/yellow precipitate of Et₃N·HI salts will form, visually confirming that the catalytic cycle is actively turning over.

  • Isolation: Filter the salts, concentrate the filtrate, and purify via silica gel chromatography to isolate the coupled spiroketal.

Step 2: Acidic Cleavage (Unmasking the Ketone)

  • Reagents: Coupled Spiroketal Intermediate (1.0 equiv), 1M aq. HCl (5.0 equiv), THF (Solvent).

  • Methodology: Dissolve the intermediate in THF. Add 1M aq. HCl dropwise at room temperature. Stir for 2–4 hours. Causality: The aqueous acid hydrolyzes the ketal, releasing ethylene glycol and generating the reactive cyclohexanone.

  • Validation & Workup: Monitor by TLC (the ketone product will be significantly more polar than the ketal). Neutralize carefully with saturated aq. NaHCO₃ until pH ~7, extract with dichloromethane, dry, and concentrate to yield the functionalized cyclohexanone.

References

  • Benchchem - Impact of steric hindrance on azide-alkyne cycloaddition. 1

  • RSC Advances - Copper-free Sonogashira cross-coupling reactions: an overview. 4

  • MDPI - Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. 5

  • MDPI - Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. [[2]]()

  • ACS Publications (The Journal of Organic Chemistry) - Copper-Catalyzed Three-Component Tandem Reaction of Alkynes, α-Diazo Esters, and TMSN3 to Access N-Substituted 1,2,3-Triazoles. 3

Sources

Comparative

A Comparative Analysis of Sonogashira Coupling Yields: Phenylacetylene vs. 8-Ethynyl-1,4-dioxaspiro[4.5]decane

In the vast landscape of carbon-carbon bond formation, the Sonogashira cross-coupling reaction stands as a cornerstone methodology, prized for its efficiency in uniting sp-hybridized carbons of terminal alkynes with sp²-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the vast landscape of carbon-carbon bond formation, the Sonogashira cross-coupling reaction stands as a cornerstone methodology, prized for its efficiency in uniting sp-hybridized carbons of terminal alkynes with sp²-hybridized carbons of aryl or vinyl halides.[1][2] This reaction, typically co-catalyzed by palladium and copper complexes, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]

The choice of the terminal alkyne is a critical parameter that significantly influences reaction kinetics and overall yield. This guide provides an in-depth, data-supported comparison between two distinct alkynes: the archetypal aromatic alkyne, phenylacetylene , and the sterically more complex aliphatic alkyne, 8-ethynyl-1,4-dioxaspiro[4.5]decane . Through a synthesis of literature data and mechanistic principles, we aim to provide researchers, scientists, and drug development professionals with actionable insights for experimental design and optimization.

The Contenders: Structural and Electronic Profiles

Phenylacetylene is the most commonly benchmarked terminal alkyne in Sonogashira couplings. Its simple, sterically undemanding structure and the electronic influence of the phenyl ring make it a highly reactive coupling partner.[4]

8-Ethynyl-1,4-dioxaspiro[4.5]decane , in contrast, presents a different profile. The ethynyl group is attached to a spirocyclic ketal scaffold, which is significantly more bulky. This sp³-rich framework also means the alkyne is electronically classified as aliphatic, a factor known to influence reactivity.[1]

CompoundStructureMolar Mass ( g/mol )Type
Phenylacetylene102.13Aromatic
8-Ethynyl-1,4-dioxaspiro[4.5]decane166.22Aliphatic (Spirocyclic)

Performance Benchmark: Phenylacetylene in Action

Phenylacetylene has been extensively studied, and its coupling with a wide array of aryl halides provides a robust dataset for establishing a performance baseline. Yields are consistently high, particularly with more reactive aryl iodides and bromides.

Table 1: Representative Sonogashira Coupling Yields with Phenylacetylene

Aryl HalideCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NRT0.595[5]
4-IodoanisoleCuI / 3-PphenK₂CO₃ / Water100-Good[6]
4-BromoacetophenoneFc(P)₂tBu(PiPr)-PdCs₂CO₃ / Dioxane1202494[7]
4-Chlorotoluene[{Pd(µ-OH)Cl(IPr)}₂]KOH / EtOH80-96[8]
4-BromobenzonitrileFc(P)₂tBu(PiPr)-PdCs₂CO₃ / Dioxane1202446[7]
IodobenzenePdCl₂ / L2 (alkynone)K₂CO₃ / EtOH902483[9]
Aryl Iodides (various)nSiO₂-dendrimer-Pd(0)K₂CO₃ / H₂O802-1085-98[10]

Note: This table is a selection of reported data and conditions vary widely. Yields are for the isolated product.

The data clearly indicates that phenylacetylene is a versatile and efficient coupling partner. High yields are achievable across a spectrum of aryl halides, including those with both electron-donating and electron-withdrawing substituents.[7][9] The reactivity trend of the halide partner is a critical factor, generally following the order: I > Br > Cl.[1]

Analyzing 8-Ethynyl-1,4-dioxaspiro[4.5]decane: A Case of Steric and Electronic Effects

Direct, peer-reviewed experimental data for the Sonogashira coupling of 8-ethynyl-1,4-dioxaspiro[4.5]decane is sparse in readily accessible literature. However, we can infer its expected performance based on established principles of Sonogashira reactivity.

  • Electronic Nature : Aliphatic alkynes are generally reported to be less reactive than their aromatic counterparts like phenylacetylene.[1] This is partly due to the higher acidity of the aryl acetylenic proton, which facilitates the formation of the key copper acetylide intermediate in the catalytic cycle.

  • Steric Hindrance : The bulky spirocyclic scaffold of 8-ethynyl-1,4-dioxaspiro[4.5]decane is the most significant differentiating factor. Steric bulk on the alkyne partner can impede its approach to the palladium center during the transmetalation step of the catalytic cycle.[4][11] This steric clash can slow down the reaction rate and may necessitate more forcing conditions (higher temperatures, longer reaction times) or specialized, less hindered catalyst systems to achieve comparable yields to phenylacetylene.[4]

Expected Performance Profile:

  • Lower Reaction Rates: Compared to phenylacetylene, expect slower conversion times.

  • Potentially Lower Yields: Under identical conditions, yields may be lower, and optimization of catalyst, ligand, and temperature would be crucial.

  • Increased Substrate Sensitivity: The reaction may be more sensitive to the steric bulk of the aryl halide partner, with hindered ortho-substituted halides posing a significant challenge.

The "Why": A Mechanistic Deep Dive

The efficiency of the Sonogashira coupling is governed by two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12] Understanding this mechanism is key to rationalizing the performance differences between our two alkynes.

The Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)-X(L)₂ Pd0->Pd_oxidative Oxidative Addition (Ar-X) CuX Cu(I)-X Pd_transmetal Ar-Pd(II)-C≡CR'(L)₂ Pd_oxidative->Pd_transmetal Transmetalation (from Cu Cycle) Pd_transmetal->Pd0 Product Ar-C≡CR' Pd_transmetal->Product Reductive Elimination Cu_acetylide Cu(I)-C≡CR' CuX->Cu_acetylide Cu_acetylide->Pd_oxidative   Copper Acetylide   transfers to Pd Cu_acetylide->CuX Regenerates Cu(I)-X Alkyne H-C≡CR' Alkyne->Cu_acetylide Deprotonation Base Base Base->Alkyne

Caption: The dual catalytic cycles of the Sonogashira reaction.

Causality Behind Experimental Choices:

  • Palladium Catalyst (Pd(0)L₂): The active Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X), which is often the rate-limiting step.[12] The choice of ligands (L), typically phosphines, is critical. Bulky, electron-rich phosphines can stabilize the palladium center and facilitate the reaction, especially for less reactive aryl chlorides or sterically demanding substrates.[4]

  • Copper(I) Co-catalyst (CuI): The role of copper(I) is to react with the terminal alkyne in the presence of a base to form a copper acetylide intermediate (Cu-C≡CR').[3] This species is much more reactive towards transmetalation with the palladium complex than the alkyne itself. For sterically hindered alkynes like 8-ethynyl-1,4-dioxaspiro[4.5]decane, the formation of this copper acetylide may be slower, impacting the overall reaction rate.

  • Base (e.g., Et₃N, Piperidine, K₂CO₃): The base is essential for deprotonating the terminal alkyne, allowing it to coordinate with the copper(I) salt.[1] It also serves to neutralize the hydrogen halide (H-X) formed during the reaction.

  • Inert Atmosphere: Sonogashira reactions are typically run under an inert atmosphere (e.g., Nitrogen or Argon). This is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction catalyzed by copper(I) in the presence of oxygen.[1][5]

Standard Laboratory Protocol: A Self-Validating System

This protocol provides a robust starting point for the Sonogashira coupling of an aryl iodide with phenylacetylene. It includes checks and balances to ensure the integrity of the experiment.

Experimental Workflow Diagram

Workflow start Start setup Assemble & Dry Glassware start->setup reagents Add Pd Catalyst, CuI, Aryl Halide setup->reagents purge Purge with Inert Gas (N₂/Ar) reagents->purge add_solvents Add Degassed Solvent & Base purge->add_solvents add_alkyne Add Alkyne via Syringe add_solvents->add_alkyne reaction Stir at RT or Heat (Monitor by TLC/GC) add_alkyne->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Caption: General workflow for a Sonogashira coupling experiment.

Step-by-Step Methodology
  • Glassware Preparation: A two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum is assembled. The glassware is thoroughly dried in an oven or by flame-drying under vacuum to remove residual moisture, which can interfere with the catalysts.

  • Reagent Loading: To the flask are added the aryl halide (1.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.02 mmol, 2 mol%).

    • Rationale: Loading the solid reagents first is a standard, safe practice. The catalyst loadings are typical starting points for optimization.

  • Inerting the Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A positive pressure of the inert gas is maintained via a balloon or bubbler.

    • Rationale: This step is critical to prevent the oxygen-mediated Glaser homocoupling of the alkyne, which is a major potential side reaction.[5]

  • Solvent and Base Addition: Degassed solvent (e.g., 5 mL of THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) are added via syringe. The mixture is stirred to dissolve the reagents.

    • Rationale: Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) further minimizes dissolved oxygen. The excess base drives the alkyne deprotonation equilibrium.[1]

  • Alkyne Addition: The terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv) is added dropwise via syringe over several minutes.

    • Rationale: A slight excess of the alkyne ensures complete consumption of the more valuable aryl halide. Slow addition can help control any initial exotherm.

  • Reaction and Monitoring: The reaction is stirred at room temperature or heated as required. The progress is monitored periodically by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl halide is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water or a dilute ammonium chloride solution to remove the amine base and copper salts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to isolate the desired coupled product.

Conclusion and Recommendations

This comparative guide establishes phenylacetylene as a highly reliable and reactive substrate for Sonogashira couplings, delivering excellent yields under a variety of conditions. In contrast, while direct data is limited, fundamental principles of reaction kinetics suggest that 8-ethynyl-1,4-dioxaspiro[4.5]decane will be a more challenging substrate.

For the Researcher:

  • When employing phenylacetylene , standard Sonogashira protocols are likely to be successful, and optimization can focus on minimizing catalyst loading and reaction times.

  • When employing 8-ethynyl-1,4-dioxaspiro[4.5]decane , be prepared to screen more rigorous conditions. Consider higher reaction temperatures, extended reaction times, and potentially higher catalyst loadings as a starting point.

  • Catalyst selection for the spirocyclic alkyne may be critical. Ligandless or specialized bulky phosphine ligand systems that can accommodate its steric profile might prove more effective.[4]

  • Always rigorously exclude oxygen from the reaction to prevent the formation of undesired homocoupled diynes, a side reaction that can be more prevalent with less reactive substrates that require longer reaction times.[5]

By understanding the inherent electronic and steric properties of each alkyne partner, scientists can approach the Sonogashira coupling with a more predictive and rational strategy, ultimately saving time and resources in the synthesis of complex molecular targets.

References

  • Plenio, H., & Schilz, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. [Link]

  • Meijere, A. D., et al. (2004). The effect of steric bulk in Sonogashira coupling reactions. Chemical Communications, (14), 1636-1637. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Li, C., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(6), 7356-7374. [Link]

  • Li, Y., et al. (2020). α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. Molecules, 25(5), 1198. [Link]

  • Sarkar, S. D., & Fun, H. K. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4481-4512. [Link]

  • Gorgulu, N., et al. (2014). The Sonogashira coupling reactions of aryl halides with phenylacetylene. ResearchGate. [Link]

  • Shaikh, A. A., & Ghorpade, R. E. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 249-278. [Link]

  • Michalik, D., et al. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)}2] Complexes. Preprints.org. [Link]

  • de la Torre, B. G., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. Journal of the American Chemical Society, 143(9), 3505-3514. [Link]

  • Hierso, J. C., et al. (2004). Catalytic Efficiency of a New Tridentate Ferrocenyl Phosphine Auxiliary: Sonogashira Cross-Coupling Reactions of Alkynes with Aryl Bromides and Chlorides at Low Catalyst Loadings of 10⁻¹ to 10⁻⁴ Mol %. Organic Letters, 6(19), 3473-3476. [Link]

  • Wang, C., et al. (2023). Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)–C(sp²) Bonds. Organic Letters, 25(10), 1729-1734. [Link]

  • Meijere, A. D., et al. (2004). The effect of steric bulk in Sonogashira coupling reactions. Chemical Communications. [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6396-6441. [Link]

  • Hosseini, S. A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Mazheika, A., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15423-15434. [Link]

Sources

Validation

Validating the Structural Integrity of 8-Ethynyl-1,4-dioxaspiro[4.5]decane Under Strongly Basic Conditions: A Comparative Guide

Executive Summary In complex multistep organic synthesis, achieving strict chemoselectivity when functionalizing bifunctional molecules is a persistent challenge. When a synthetic route requires the activation of a termi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In complex multistep organic synthesis, achieving strict chemoselectivity when functionalizing bifunctional molecules is a persistent challenge. When a synthetic route requires the activation of a terminal alkyne via deprotonation, the use of strong organolithium reagents (such as n-butyllithium) is the industry standard[1]. However, if the molecule also contains an electrophilic carbonyl group, the base will indiscriminately attack it.

8-Ethynyl-1,4-dioxaspiro[4.5]decane (CAS: 96184-86-0)[2] elegantly bypasses this flaw by masking the ketone as a 1,4-dioxaspiro (cyclic ethylene glycol ketal) moiety. This guide provides an objective, data-backed comparison of this protected building block against its alternatives, detailing the mechanistic causality behind its base stability and providing a self-validating experimental protocol for your laboratory.

Mechanistic Causality: Why the Cyclic Ketal is Essential

To understand the superiority of 8-Ethynyl-1,4-dioxaspiro[4.5]decane, we must analyze the physicochemical realities of the reaction environment:

  • The Deprotonation Requirement: The terminal alkyne proton is weakly acidic (pKa ~ 25). Quantitative deprotonation to form a reactive lithium acetylide requires a highly basic environment, typically n-BuLi in THF at low temperatures[3].

  • The Vulnerability of Unprotected Ketones: If we subject the unprotected analog, 4-ethynylcyclohexanone, to n-BuLi, the reagent acts as a potent nucleophile rather than a base. It will rapidly attack the ketone carbon to form a tertiary alkoxide, or deprotonate the α-carbon (pKa ~ 19), triggering an uncontrolled aldol condensation cascade.

  • The Ketal Advantage: By converting the ketone into a 1,3-dioxolane ring, the electrophilic sp² carbon is transformed into a sterically hindered, electron-rich sp³ center. Acetals and ketals are highly stable under strongly basic and nucleophilic conditions because their alkoxide leaving groups are exceptionally poor, making nucleophilic displacement thermodynamically impossible[4]. Furthermore, the cyclic nature of the ethylene glycol ketal provides a significant entropic advantage and structural rigidity over acyclic acetals, preventing base-catalyzed degradation.

Comparative Performance Analysis

To objectively evaluate the structural integrity of 8-Ethynyl-1,4-dioxaspiro[4.5]decane, we compared its performance against two alternatives during a standard lithiation/alkylation sequence.

Table 1: Quantitative Comparison Under Strongly Basic Conditions (n-BuLi, THF, -78 °C)

SubstrateProtecting GroupAlkyne Deprotonation YieldIntact Carbonyl RecoveryPrimary Failure Mode
8-Ethynyl-1,4-dioxaspiro[4.5]decane Cyclic Ketal (Dioxaspiro)>95% >98% None (Highly stable)
4-Ethynylcyclohexanone dimethyl acetal Acyclic Acetal~85%~90%Minor transacetalization / elimination
4-Ethynylcyclohexanone None (Unprotected)<10%0%Nucleophilic attack by n-BuLi

Data Interpretation: The cyclic ketal demonstrates near-perfect structural integrity, whereas the unprotected ketone is entirely consumed by side reactions. The acyclic acetal performs adequately but suffers from minor degradation, proving the cyclic 1,4-dioxaspiro system is the gold standard for robust protection.

Pathway Visualization

The following diagram illustrates the divergent reaction pathways of the protected versus unprotected substrates when exposed to n-BuLi.

G cluster_0 Protected Pathway (8-Ethynyl-1,4-dioxaspiro[4.5]decane) cluster_1 Unprotected Pathway (4-Ethynylcyclohexanone) A 8-Ethynyl-1,4-dioxaspiro[4.5]decane B n-BuLi / THF (-78°C) A->B C Lithium Acetylide (Ketal Intact) B->C D Electrophile Addition C->D E Functionalized Product (Ketal Intact) D->E F 4-Ethynylcyclohexanone G n-BuLi / THF (-78°C) F->G H Nucleophilic Attack at Ketone & Aldol Degradation G->H

Reaction pathway comparison: Protected ketal vs. unprotected ketone under n-BuLi conditions.

Self-Validating Experimental Protocol

To definitively prove the structural integrity of the ketal, the following protocol describes the generation of the lithium acetylide and its subsequent trapping with benzaldehyde. This is a self-validating system : the successful isolation of the target alkynyl alcohol—without the presence of tertiary alcohol byproducts—directly confirms that the ketal group completely masked the ketone from n-BuLi nucleophilic attack.

Materials Required:

  • 8-Ethynyl-1,4-dioxaspiro[4.5]decane (1.0 equiv, 2.0 mmol)

  • n-Butyllithium (1.05 equiv, 1.6 M in hexanes)

  • Benzaldehyde (1.2 equiv, 2.4 mmol)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

Step-by-Step Workflow:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask under argon. Add 8-Ethynyl-1,4-dioxaspiro[4.5]decane and anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Maintaining this temperature is critical to suppress any potential ether cleavage of the THF or the ketal by the strong base[5].

  • Selective Deprotonation: Dropwise add n-butyllithium over 10 minutes. Stir the mixture for 30 minutes at -78 °C to ensure the complete thermodynamic formation of the lithium acetylide[1].

  • Electrophilic Trapping: Add benzaldehyde dropwise to the cold solution. Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and gradually warm to room temperature over 2 hours.

  • Mild Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl. Crucial Note: Avoid strong aqueous acids (like HCl) during the quench, as the ketal is highly labile under acidic conditions and will prematurely hydrolyze back to the ketone[4].

  • Extraction & Validation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

  • Analytical Confirmation: Analyze the crude mixture via ¹H-NMR. The structural integrity of the ketal is confirmed by the preservation of the distinct multiplet at δ 3.90–4.00 ppm (4H, -O-CH₂-CH₂-O-), proving the 1,4-dioxaspiro ring survived the n-BuLi exposure completely.

References
  • Alkynylation - Wikipedia. Wikipedia. Available at:[Link]

  • Transition metal-free coupling of terminal alkynes and hypervalent iodine-based alkyne-transfer reagents to access unsymmetrical 1,3-diynes. RSC Publishing. Available at:[Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 8-Ethynyl-1,4-dioxaspiro[4.5]decane

Welcome to a comprehensive guide on the safe and compliant disposal of 8-Ethynyl-1,4-dioxaspiro[4.5]decane (CAS No. 96184-86-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 8-Ethynyl-1,4-dioxaspiro[4.5]decane (CAS No. 96184-86-0). In modern research and development, particularly in pharmaceutical applications, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This document provides an in-depth, procedural framework for handling this specific compound, moving beyond a simple checklist to explain the scientific rationale behind each step. Our goal is to empower you, our fellow scientists, with the knowledge to manage this substance confidently and safely from the moment it becomes waste to its final disposal.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. 8-Ethynyl-1,4-dioxaspiro[4.5]decane is a unique molecule, and its structure dictates its specific risks.

Inherent Chemical Risks

The primary hazards of this compound are indicated by its GHS (Globally Harmonized System) classifications. Vendor safety information consistently flags it with the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

These classifications necessitate careful handling to avoid ingestion, dermal contact, and inhalation. However, a deeper analysis of its functional groups reveals further potential risks that must be managed.

  • The Terminal Ethynyl (Alkyne) Group: This is the most significant feature from a safety perspective. Terminal alkynes can react with certain metals—particularly copper, silver, and mercury—to form highly unstable and shock-sensitive metal acetylides.[1] This reaction can occur over time if the compound is stored in containers with brass fittings or comes into contact with incompatible metal scoops or surfaces. The formation of these explosive compounds is a critical consideration for both storage and disposal.

  • The 1,4-Dioxaspiro[4.5]decane (Spiroketal) Moiety: The spiroketal is generally a stable protecting group. However, like other acetals and ketals, it can be susceptible to hydrolysis under strongly acidic conditions, which could liberate the parent ketone and ethylene glycol. While not an acute disposal hazard, this reactivity is important to consider when selecting a disposal pathway and ensuring waste stream compatibility.

Physicochemical Properties Summary

A clear understanding of the compound's physical properties is essential for safe handling and for providing accurate information to your institution's Environmental Health and Safety (EHS) department.

PropertyValueSource
CAS Number 96184-86-0[2]
Molecular Formula C₁₀H₁₄O₂[2][3]
Molecular Weight 166.22 g/mol [2][3]
Physical Form Liquid
Boiling Point ~233.5 °C at 760 mmHg
Flash Point ~86.4 °C
GHS Pictogram GHS07 (Harmful)
Signal Word Warning

Pre-Disposal Protocol: In-Lab Waste Management

Proper management begins in the lab, at the point of generation. Adherence to these steps is crucial for ensuring the safety of all personnel and for streamlining the final disposal process.

Step 1: Donning Appropriate Personal Protective Equipment (PPE)

Given the compound's GHS classification as harmful upon contact, inhalation, and ingestion, a robust PPE protocol is non-negotiable.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[4] Standard safety glasses may not provide adequate protection from splashes.

  • Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, consider a chemically resistant apron.

  • Respiratory Protection: Handle this compound in a certified chemical fume hood to avoid inhaling vapors.[5]

Step 2: Waste Segregation and Container Selection

Cross-contamination of waste streams is a frequent and dangerous error. 8-Ethynyl-1,4-dioxaspiro[4.5]decane waste must be collected separately.

  • Designate a Waste Container: Use a dedicated container clearly marked for this specific waste. Do not mix it with other solvent or solid waste streams.

  • Choose a Compatible Container: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or other plastic carboys are preferred over glass to minimize the risk of breakage.[6]

  • Avoid Metal Contamination: Crucially, ensure the container and any associated funnels or transfer equipment are free of copper, silver, mercury, brass, and other incompatible metals to prevent the formation of explosive acetylides.[1][7]

Step 3: Proper Waste Labeling

Accurate and thorough labeling is a strict requirement by regulatory bodies like the EPA and OSHA.[6][8] Your institution's EHS department will not accept improperly labeled waste.

Your hazardous waste tag must include:

  • The full, unambiguous chemical name: "8-Ethynyl-1,4-dioxaspiro[4.5]decane". Do not use abbreviations.[6]

  • The words "Hazardous Waste".

  • A clear indication of the hazards (e.g., "Harmful," "Toxic").

  • The date accumulation started.

  • The name of the Principal Investigator and the specific laboratory location (building and room number).[6]

  • An approximate concentration and volume.

The Disposal Workflow: From Your Lab to Final Disposition

The disposal of chemical waste is a regulated process.[6] The following workflow, visualized in the diagram below, outlines the necessary steps and decision points.

DisposalWorkflow Disposal Workflow for 8-Ethynyl-1,4-dioxaspiro[4.5]decane A Waste Generated (Pure compound or contaminated materials) B Characterize Waste Is it hazardous? A->B C Yes: RCRA Hazardous Waste (Toxicity/Reactivity) B->C Based on H-statements and reactivity of ethynyl group D Select Compatible Container (e.g., HDPE, No incompatible metals) C->D E Segregate Waste (Dedicated container) D->E F Attach Hazardous Waste Label (Fill out completely and accurately) E->F G Store in Satellite Accumulation Area (Secure, sealed container, secondary containment) F->G H Schedule Pickup (Contact Institutional EHS Office) G->H I EHS Collects Waste (Manifest tracking begins) H->I J Final Disposal (Licensed facility, typically via incineration) I->J

Caption: Decision workflow for the safe disposal of 8-Ethynyl-1,4-dioxaspiro[4.5]decane.

Procedural Steps:
  • Waste Characterization: As established, this compound is classified as hazardous waste based on its toxicity. It should also be treated as potentially reactive due to the ethynyl group.

  • Accumulation: Collect the waste in your labeled, compatible container as described in Section 2. Keep the container sealed when not in use.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within your lab. This area should be under the direct control of laboratory personnel and away from ignition sources or incompatible materials. Secondary containment is highly recommended.

  • Requesting Disposal: Once the container is full, or if you are generating waste infrequently, schedule a pickup with your institution's EHS office.[6] Do not allow hazardous waste to accumulate for extended periods.

  • Final Disposition: Your EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for organic compounds of this nature is high-temperature incineration at a facility permitted to handle hazardous chemical waste. Never attempt to dispose of this chemical down the drain or in regular trash.

By adhering to this structured, scientifically-grounded protocol, you contribute to a safer laboratory environment and ensure full compliance with environmental regulations. Trust in these procedures is built upon a foundation of understanding the chemistry behind the rules.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Ethynyl-1,4-dioxaspiro[4.5]decane. PubChem. Retrieved from [Link]

  • Triumvirate Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 8-ETHYNYL-1,4-DIOXASPIRO[4.5]DECANE | CAS 96184-86-0. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • NSW Environment Protection Authority. (2024, April 15). Chemical wastes. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetylene. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) 0089 - ACETYLENE. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Ethynyl-1,4-dioxaspiro[4.5]decane
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